Product packaging for Basic Red 14(Cat. No.:CAS No. 12217-48-0)

Basic Red 14

Cat. No.: B1583731
CAS No.: 12217-48-0
M. Wt: 379.9 g/mol
InChI Key: NJIRSTSECXKPCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Basic Red 14 in Industrial and Research Domains

The primary industrial application of this compound is in the textile industry for dyeing fabrics such as acrylics, modified polyesters, and for direct printing on cellulose (B213188) acetate (B1210297) fibers. carlroth.comcarlroth.com It is also utilized in the paper and leather industries. ontosight.aimade-in-china.com Beyond textiles, it has found a niche application in forensic science for the visualization of latent fingerprints and biological traces. carlroth.com

The widespread use of this compound has prompted research into its properties, applications, and environmental interactions. Scientific investigations often focus on its efficacy in various dyeing processes, its stability under different conditions, and methods for its detection and removal from wastewater. medchemexpress.commdpi.com

Synthetic dyes, in general, have a history dating back to the 19th century. wikipedia.org While the specific timeline for the initial synthesis and commercialization of this compound is not extensively detailed in readily available literature, its use is well-established within the broader context of the development of synthetic colorants for industrial purposes. The utilization of basic dyes, including this compound, became prominent with the advent of synthetic fibers like acrylics, which are well-suited for dyeing with cationic colorants. royceglobal.com

Early research on this compound likely centered on its synthesis, dyeing properties, and application optimization for various materials. worlddyevariety.comb2bexplorer.com As environmental awareness grew, the research focus expanded to include the study of its potential environmental impact due to its presence in industrial effluents. ontosight.ai This has led to a significant body of research on methods for the removal of this compound from aqueous solutions, with studies exploring various techniques such as adsorption using different materials. medchemexpress.commdpi.com More recent analytical chemistry research has focused on developing highly sensitive methods, like high-performance liquid chromatography (HPLC), for the precise detection and quantification of the dye. bioone.orglabrulez.comfrontiersin.org

Historical Context of this compound Utilization

Classification and Structural Characteristics in Research

The chemical identity of this compound is crucial to understanding its behavior and applications. It is classified as both a cationic dye and an azo dye.

This compound is categorized as a basic dye, which means it is a cationic or positively charged colorant. ontosight.ai This positive charge is a key feature that dictates its interaction with substrates. In the context of textiles, this cationic nature allows it to form strong electrostatic bonds with anionic (negatively charged) functional groups present in fibers like acrylics. This strong interaction results in good colorfastness properties. The dye is typically soluble in water, producing a brightly colored red solution. carlroth.comcarlroth.com

Structurally, this compound belongs to the azo class of dyes. The defining characteristic of an azo dye is the presence of one or more azo groups (-N=N-) which act as the primary chromophore, the part of the molecule responsible for its color. nih.gov The specific shade of an azo dye is influenced by the aromatic structures attached to the azo group and any auxochromes (color-assisting groups) present in the molecule. nih.gov Research into azo dyes often investigates the relationship between their molecular structure and their color properties, as well as their stability and degradation pathways. The azo bond can be susceptible to cleavage under certain conditions, a property that is relevant in studies on the decolorization of dye-containing wastewater.

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₇H₂₃ClN₄S ontosight.ai
Molecular Weight~371.9 g/mol ontosight.ai
AppearanceDark red powder worlddyevariety.comb2bexplorer.com
Solubility in WaterSoluble ontosight.aicarlroth.comcarlroth.com
Maximum Absorption Wavelength (λmax)~515 nm ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N3.Cl<br>C23H26ClN3 B1583731 Basic Red 14 CAS No. 12217-48-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIRSTSECXKPCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12217-48-0
Record name Basic Red 14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12217-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic Red 14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indolium, 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 14
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NLQ9APK2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Fate and Ecotoxicological Investigations of Basic Red 14

Environmental Persistence and Distribution Studies

The environmental persistence of a chemical refers to its ability to remain in the environment without degrading. This is a key factor in assessing its long-term impact.

The movement and distribution of Basic Red 14 in the environment are influenced by its interaction with soil and sediment. Sorption, the process of a substance binding to a solid surface, plays a crucial role in determining the mobility of dyes in soil. scielo.brmdpi.com The Freundlich model is often used to describe the adsorption behavior of dyes like Acid Red 14, a related azo dye, in soil. researchgate.net This model suggests that the adsorption process is not limited to a single layer of molecules on the surface.

The mobility of a chemical in soil is inversely related to its sorption capacity; weaker sorption leads to greater mobility. scielo.br Factors such as soil pH, organic carbon content, and salinity can significantly influence the adsorption of dyes. researchgate.net For instance, a decrease in pH and an increase in salinity have been shown to enhance the adsorption of Acid Red 14. researchgate.net The cationic, or positively charged, nature of this compound suggests it would bind to negatively charged particles in soil and sediment. nih.gov This binding can reduce its concentration in the water column but can also lead to the accumulation of the dye in sediments, creating a long-term source of contamination.

Persistence in Aquatic Ecosystems

Aquatic Ecotoxicity Assessments of this compound

Ecotoxicity studies are essential for understanding the harmful effects of chemicals on living organisms in an ecosystem.

Algae are fundamental to aquatic food webs and their health is a key indicator of ecosystem well-being. psu.edu Studies have shown that this compound is toxic to the green algae Chlorella sp. nih.govresearchgate.net The 96-hour median effective concentration (EC50) of this compound for Chlorella sp. was found to be 10.88 mg/L. nih.govresearchgate.net This value represents the concentration at which 50% of the algal population shows an adverse effect, in this case, growth inhibition.

Interactive Table: Ecotoxicity of this compound

OrganismTest DurationEndpointToxicity Value (mg/L)Reference
Chlorella sp.96 hoursEC5010.88 nih.govresearchgate.net
Moina macrocopa48 hoursLC504.91 nih.gov
Photosynthesis Inhibition Mechanisms

Toxicity to Aquatic Invertebrates (e.g., Moina macrocopa)

Studies on the acute toxicity of this compound have utilized the freshwater crustacean Moina macrocopa as a model organism. nih.govresearchgate.netscielo.org.co

The high toxicity of this compound to Moina macrocopa is attributed to its small molecular size, which facilitates its passage through cell membranes and subsequent absorption by organelles. nih.govresearchgate.net The positive charge of this cationic dye can interact with negatively charged components of cell structures, such as proteins and nucleic acids, potentially leading to cellular damage. mdpi.comresearchgate.net

Lethal concentration (LC50) studies are a standard method for quantifying the acute toxicity of chemical substances to aquatic organisms. The 48-hour LC50 value for this compound in Moina macrocopa has been determined to be 4.91 mg/L. nih.govresearchgate.net This indicates that at this concentration, 50% of the tested population of M. macrocopa experienced mortality within a 48-hour exposure period. For comparison, the 96-hour median effective concentration (EC50) for this compound on the green algae Chlorella sp. was found to be 10.88 mg/L. nih.govresearchgate.net

Interactive Data Table: Acute Toxicity of this compound

Test Organism Endpoint Concentration (mg/L) Duration Reference
Moina macrocopa LC50 4.91 48 hours nih.govresearchgate.net
Cellular Uptake and Organelle Interaction

Influence of Environmental Matrix Components on Ecotoxicity (e.g., Humic Acid)

The presence of other substances in the aquatic environment, such as humic acid, can influence the toxicity of dyes. In the case of this compound, the presence of humic acid has been shown to increase its toxicity to Moina macrocopa. nih.govscielo.org.co This is because the negatively charged humic acid can bind with the positively charged this compound, forming complexes. nih.gov While this binding reduces the amount of free this compound in the water column, potentially lowering its direct toxicity to organisms like algae, the resulting complexes appear to enhance the toxicity to filter-feeding invertebrates like M. macrocopa. nih.govvulcanchem.com

Potential Biological Impacts and Health Concerns

The broader class of azo dyes, to which this compound belongs, has been associated with a range of potential biological impacts and health concerns.

Genotoxic Potential of Azo Dyes in Aquatic Environments

Azo dyes and their degradation products, particularly aromatic amines, have been identified as having genotoxic potential. nih.govijrrjournal.com This means they have the ability to damage the genetic material (DNA) of organisms. nih.gov Such damage can lead to mutations and other chromosomal abnormalities, which can have severe consequences for the health and survival of aquatic life. nih.govnih.gov The genotoxicity of azo dyes has been observed in various aquatic organisms, including fish, where it can cause an increase in micronuclei formation in cells, a recognized indicator of DNA damage. lu.lv The breakdown of the azo bond is a key step in the manifestation of these toxic effects. clinmedjournals.org

Oxidative Stress Induction in Biological Systems (by related compounds)

Several studies have demonstrated that azo dyes can induce oxidative stress in biological systems. slu.seroyalsocietypublishing.orgbrieflands.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to neutralize them. clinmedjournals.org ROS can damage vital cellular components like lipids, proteins, and DNA. royalsocietypublishing.org The metabolism of azo dyes can lead to the formation of radicals that contribute to the generation of ROS. clinmedjournals.org This increase in oxidative stress has been linked to various adverse health effects. brieflands.commdpi.com

Long-Term Environmental Health Implications

The assessment of the long-term environmental health implications of this compound (C.I. 65005) involves evaluating its persistence in various environmental compartments, its potential for bioaccumulation in organisms, and its chronic toxicity to aquatic life. While comprehensive long-term data for this specific compound is not extensively available in public literature, existing studies on similar chemical structures and related dyes provide insight into its potential environmental behavior and effects.

Persistence and Degradation

The persistence of a chemical is its ability to remain in the environment in an unchanged form, which increases the potential for long-term exposure and effects. For organic dyes, persistence is often linked to their complex aromatic structures, which can be resistant to biodegradation.

This compound is a cationic dye, and studies on similar ionic organic compounds suggest that its fate in the environment is heavily influenced by its charge. Cationic compounds tend to adsorb strongly to negatively charged particles like sediment and soil organic matter. This strong sorption can reduce their bioavailability to microorganisms, thereby slowing down degradation and increasing their persistence. For instance, a study on a comparable cationic organic chemical in a water-sediment system reported a long dissipation half-life (DT50) of 346 days, indicating high persistence. researchgate.net This suggests that this compound, upon release into aquatic environments, would likely partition from the water column into the sediment, where it may persist for extended periods. service.gov.uk The process of breaking down such dyes often begins with the reductive cleavage of azo groups by bacterial enzymes, which can be inhibited by the presence of oxygen.

Bioaccumulation Potential

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. epa.gov It is a key factor in assessing long-term risk, as chemicals that accumulate in organisms can be transferred through the food web. The potential for a substance to bioaccumulate is often estimated using the bioconcentration factor (BCF), which measures uptake from water. cefic-lri.orgepa.gov

Specific experimental BCF values for this compound have not been identified in the available literature. However, an assessment of azo basic dyes by Canadian authorities suggested that these substances are not expected to bioaccumulate. acs.org This is attributed to their physicochemical properties, such as moderate to high water solubility, ionization at relevant environmental pH levels, and relatively large molecular size, which can limit their ability to pass through biological membranes. acs.org

Ecotoxicological Profile and Chronic Effects

The long-term impact on aquatic ecosystems is determined by chronic toxicity, often measured by the No Observed Effect Concentration (NOEC), which is the highest concentration of a substance that causes no statistically significant adverse effect in a long-term study. chemsafetypro.com

Specific chronic toxicity studies providing NOEC or Lowest Observed Effect Concentration (LOEC) values for this compound are not available in the reviewed literature. However, acute toxicity data provide an indication of its potential hazard to aquatic organisms. Studies have shown that this compound exhibits significant acute toxicity to certain aquatic species. The median effective concentration (EC50) for the green alga Chlorella sp. over 96 hours is 10.88 mg/L, while the median lethal concentration (LC50) for the water flea Moina macrocopa over 48 hours is 4.91 mg/L. The higher toxicity observed in water fleas suggests that aquatic invertebrates may be particularly sensitive to this dye.

A critical aspect of long-term environmental health is the potential for genotoxicity, which is the ability of a chemical to damage the genetic information within a cell. A Material Safety Data Sheet for this compound has noted that "Mutagenicity data reported". While the specific studies were not identified in the search, this indicates a potential for the dye to cause genetic mutations. sintef.no The Ames test is a widely used method for assessing the mutagenic potential of chemicals. re-place.becabidigitallibrary.org A positive result in such a test is a significant concern, as genotoxic substances can lead to cancer or heritable mutations in organisms. who.int Many synthetic dyes, particularly those based on aromatic amines, are known to have mutagenic or carcinogenic properties. mst.dk The formation of carcinogenic amines is often a major factor in the carcinogenicity of a given dye. mst.dk

The following table summarizes the available ecotoxicological data for this compound.

Test OrganismEndpointDurationValue (mg/L)Reference
Green Algae (Chlorella sp.)EC5096 hours10.88 mdpi.com
Water Flea (Moina macrocopa)LC5048 hours4.91 mdpi.com
Persistence Dissipation Half-Life (DT50) in water-sediment system120 daysData for a comparable cationic compound: 346 days researchgate.net
Bioaccumulation Bioconcentration Factor (BCF)-No experimental data available; expected to be low based on chemical properties. acs.org
Genotoxicity Mutagenicity-Data reported, suggesting potential for genotoxic effects. sintef.no

Advanced Methodologies for Basic Red 14 Removal and Degradation from Aqueous Systems

Adsorption Technologies and Mechanisms for Basic Red 14 Removal

Adsorption has been identified as a highly effective and widely used technology for the removal of dyes from wastewater. The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. Various materials, including commercial activated carbon, natural biosorbents, and synthesized nanomaterials, have been investigated for their efficacy in adsorbing this compound. aensiweb.com

Biosorption Processes for this compound

Biosorption utilizes naturally occurring materials as adsorbents, offering a cost-effective and environmentally friendly alternative to conventional methods. These materials, often derived from microbial biomass or plant matter, possess inherent properties that make them suitable for capturing dye molecules from solutions. aensiweb.com

Research has demonstrated the potential of various natural biosorbents for the removal of basic dyes. For instance, tree fern has been successfully used to remove Basic Red 13, a similar cationic dye, with findings indicating that the sorption capacity is influenced by the particle size of the adsorbent. aensiweb.com The use of fungal biomass, such as Penicillium restrictum and Aspergillus niger, has also been explored for the biosorption of other dyes, highlighting the broad applicability of microbial sources in wastewater treatment. aensiweb.comresearchgate.net While specific studies on this compound and these exact biosorbents are not detailed in the provided results, the principles of cationic dye biosorption by these materials are well-established. aensiweb.com

The effectiveness of an adsorbent is intrinsically linked to its physical and chemical properties. Characterization techniques are crucial for understanding the material's potential for dye removal. Common methods include:

Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies the functional groups on the adsorbent's surface that are involved in the adsorption process. For example, in the study of feldspar (B12085585) for this compound removal, FTIR was used to characterize the adsorbent. aut.ac.irresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the adsorbent's surface morphology, revealing its porous structure and surface texture. This was utilized in the characterization of feldspar and other adsorbents for dye removal. aut.ac.irresearchgate.net

X-ray Fluorescence (XRF) and X-ray Diffraction (XRD): These methods determine the elemental composition and crystalline structure of the adsorbent material, respectively, as was done in the study of feldspar. aut.ac.irresearchgate.net

These characterization techniques provide a comprehensive understanding of the adsorbent's properties, which is essential for optimizing the dye removal process.

The amount of adsorbent used, or dosage, is a critical parameter that significantly influences the efficiency of dye removal. Generally, an increase in the adsorbent dosage leads to a higher percentage of dye removal due to the greater availability of active sites for adsorption. aut.ac.irmdpi.com

For instance, in a study using a carbon-in-silicate nanohybrid, increasing the adsorbent dosage from 0.5 to 3 g/L resulted in a significant decrease in the absorbance of this compound, with the solution becoming colorless at the highest dosage. mdpi.com This demonstrates a removal rate of 99.5% for an initial dye concentration of 25 mg/L. mdpi.com Similarly, investigations with feldspar as an adsorbent showed that dye removal increased with a higher adsorbent dosage. aut.ac.ir

AdsorbentInitial Dye ConcentrationAdsorbent Dosage (g/L)Removal Efficiency (%)
Carbon-in-silicate nanohybrid25 mg/L399.5
FeldsparNot specifiedIncreased dosage led to increased removal96 (at equilibrium)

This table presents data on the effect of adsorbent dosage on the removal efficiency of this compound.

Adsorbent Characterization and Material Science Aspects

Physiochemical Adsorption Mechanisms

The removal of this compound from aqueous solutions via adsorption is governed by various physiochemical interactions between the dye molecules and the adsorbent surface.

This compound is a cationic dye, meaning it carries a positive charge in solution. This characteristic plays a crucial role in its adsorption onto surfaces with negative charges. Electrostatic attraction is a primary mechanism for the removal of such dyes. mdpi.comresearchgate.net

The surface charge of the adsorbent is often pH-dependent. For many materials, the surface becomes more negatively charged as the pH increases, which enhances the electrostatic attraction and subsequent removal of cationic dyes like this compound. aut.ac.ir Studies using adsorbents like polyacrylate nanofibers have shown that the electrostatic interaction between the negatively charged groups on the polymer and the cationic groups of the dye is a key removal mechanism. mdpi.comresearcher.life The presence of oxygen-containing functional groups on the surface of activated carbon can also significantly enhance dye adsorption through electrostatic interactions. sut.ac.th

Hydrophobic Interactions in Basic Dye Adsorption

Hydrophobic interactions play a significant role in the adsorption of basic dyes like this compound onto various surfaces. These interactions arise from the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize contact with water molecules. In the context of dye adsorption, the nonpolar portions of the this compound molecule are repelled by the polar water molecules and attracted to the nonpolar or less polar surfaces of an adsorbent.

The strength of hydrophobic interactions can be influenced by factors such as ionic strength. An increase in ionic strength can enhance hydrophobic attraction. researchgate.net This is because the added salt ions can disrupt the hydration shells around the dye molecules and the adsorbent surface, promoting the association of nonpolar entities. researchgate.net These interactions, in conjunction with other forces like electrostatic interactions and hydrogen bonding, are driving forces for the adsorption of dyes from aqueous solutions. researchgate.net The interplay between these forces is crucial for the design and optimization of adsorbent materials for dye removal. For instance, polymeric hydrogels with numerous functional groups can efficiently adsorb dye molecules through a combination of hydrogen bonding, van der Waals interactions, electrostatic interactions, and hydrophobic interactions. tubitak.gov.tr

Surface Charge Dynamics and pH Influence on Adsorption

The pH of the aqueous solution is a critical parameter that significantly influences the adsorption of this compound by altering the surface charge of the adsorbent and the degree of ionization of the dye molecule. chemmethod.combohrium.com For cationic dyes such as this compound, the surface charge of the adsorbent plays a pivotal role in the adsorption process.

Many adsorbent materials possess a point of zero charge (pHpzc), which is the pH at which the net surface charge is zero. dergipark.org.tr When the solution pH is above the pHpzc, the adsorbent surface becomes negatively charged due to the deprotonation of surface functional groups like carboxyl and phenolic groups. dergipark.org.trmdpi.com This negatively charged surface electrostatically attracts the positively charged cationic dye molecules, leading to enhanced adsorption. dergipark.org.triwaponline.com Conversely, at a pH below the pHpzc, the surface of the adsorbent becomes positively charged, which can lead to electrostatic repulsion with the cationic dye molecules, thereby reducing adsorption efficiency. dergipark.org.triwaponline.com

Studies have consistently shown that the removal of this compound and other basic dyes increases with an increase in the pH of the solution. bohrium.comaut.ac.ir For example, the adsorption of Basic Red 18 onto Russula brevipes biomass increased as the pH rose to 6. iwaponline.com Similarly, the removal of Methylene (B1212753) Blue, another cationic dye, by rice husks reached its maximum at a pH of 10. mdpi.com This behavior is attributed to the increased number of negatively charged sites on the adsorbent surface at higher pH values, which promotes the electrostatic interaction with the cationic dye. dergipark.org.tr

Adsorption Kinetics and Isotherm Modeling

To understand the efficiency and mechanism of this compound adsorption, kinetic and isotherm models are employed. Adsorption kinetics describe the rate of dye uptake, while isotherms describe the equilibrium distribution of the dye between the aqueous and solid phases.

The pseudo-first-order model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. nih.gov The linear form of the pseudo-first-order equation is expressed as:

log(qe - qt) = log(qe) - (k1/2.303)t

where:

qe (mg/g) is the amount of dye adsorbed at equilibrium.

qt (mg/g) is the amount of dye adsorbed at time t (min).

k1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption. nih.gov

While this model is tested in various adsorption studies, it is often found that the experimental data for basic dye adsorption does not fit this model as well as the pseudo-second-order model. aut.ac.irmdpi.comuctm.edu For instance, in the study of this compound adsorption on feldspar, the pseudo-first-order model was not the best fit. aut.ac.ir

The pseudo-second-order kinetic model is frequently used to describe the adsorption of basic dyes and often provides a better fit to experimental data compared to the pseudo-first-order model. uctm.eduresearchgate.net This model assumes that the rate-limiting step may be chemical sorption or chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. tubitak.gov.trnih.gov

The linear form of the pseudo-second-order equation is:

t/qt = 1/(k2 * qe^2) + (1/qe)t

where:

k2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption. icm.edu.pl

qe and qt are the adsorption capacities at equilibrium and at time t, respectively.

Numerous studies on the removal of this compound and similar dyes have found that the pseudo-second-order model accurately describes the adsorption kinetics. For example, the adsorption of this compound onto feldspar and copper oxide nanoparticles was well-described by this model. bohrium.comaut.ac.ir Similarly, studies on the adsorption of Basic Red 2 on bentonite (B74815) and Acid Red 14 on pumice also showed a good fit with the pseudo-second-order model. researchgate.netijcce.ac.ir

Table 1: Pseudo-Second-Order Kinetic Parameters for Basic Dye Adsorption

AdsorbentDyeqe (mg/g) (experimental)k2 (g/mg·min)Reference
FeldsparThis compound--- aut.ac.ir
PumiceAcid Red 14-->0.987 ijcce.ac.irijcce.ac.ir
ZnO-WTAcid Red 1418.42-0.9981 tandfonline.com
BentoniteBasic Red 2--- researchgate.net

The intra-particle diffusion model is used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. mdpi.com The model is expressed as:

qt = kid * t^(1/2) + C

where:

kid (mg/g·min^(1/2)) is the intra-particle diffusion rate constant.

C is the intercept, which is related to the thickness of the boundary layer. mdpi.com

If the plot of qt versus t^(1/2) is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. mdpi.com However, in many cases, the plot shows multiple linear regions, indicating that the adsorption process is controlled by more than one mechanism, such as film diffusion followed by intra-particle diffusion. mdpi.comacademie-sciences.fr For instance, in the adsorption of Basic Red 46, the plot of qt vs. t^(0.5) showed multilinearity, suggesting external diffusion, intraparticle diffusion, and equilibrium adsorption stages. mdpi.com

The Langmuir isotherm model is based on the assumption of a monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. wikipedia.org It also assumes that there are no interactions between the adsorbed molecules. wikipedia.org The linear form of the Langmuir equation is:

Ce/qe = 1/(KL * qm) + Ce/qm

where:

Ce (mg/L) is the equilibrium concentration of the dye in the solution.

qe (mg/g) is the amount of dye adsorbed per unit mass of adsorbent at equilibrium.

qm (mg/g) is the maximum monolayer adsorption capacity.

KL (L/mg) is the Langmuir constant related to the energy of adsorption.

The Langmuir model has been successfully applied to describe the adsorption of this compound on various adsorbents, including copper oxide nanoparticles. bohrium.com It has also been found to fit the adsorption data for other basic and acid dyes. researchgate.nettandfonline.com The essential characteristics of the Langmuir isotherm can be expressed in terms of a dimensionless constant separation factor, RL, which is defined as RL = 1 / (1 + KL * C0). The value of RL indicates the nature of the adsorption: favorable (0 < RL < 1), unfavorable (RL > 1), linear (RL = 1), or irreversible (RL = 0).

Table 2: Langmuir Isotherm Parameters for Dye Adsorption

AdsorbentDyeqm (mg/g)KL (L/mg)Reference
ZnO-WTAcid Red 14204.0826.1250.9984 tandfonline.com
BentoniteBasic Red 2--- researchgate.net
Copper Oxide NanoparticlesThis compound--- bohrium.com
Langmuir Isotherm Models

Thermodynamic Analyses of this compound Adsorption

Thermodynamic analysis is essential for understanding the energetic changes associated with the adsorption process and determining its feasibility and spontaneity. scirp.orgscirp.org Key thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—are calculated to provide insight into the nature of the adsorption mechanism. scirp.org These parameters are typically determined by analyzing the effect of temperature on the adsorption equilibrium. ajol.infoscirp.org

The change in Gibbs free energy (ΔG°) indicates the degree of spontaneity of an adsorption process. scirp.orgscirp.org It is calculated using the van't Hoff equation:

ΔG° = -RT ln(Kc)

where R is the universal gas constant (8.314 J/mol·K), T is the absolute temperature in Kelvin (K), and Kc is the equilibrium constant. A negative value of ΔG° signifies that the adsorption process is spontaneous and thermodynamically favorable. scirp.orgresearchgate.net

In studies on various basic dyes, the spontaneity of the adsorption process has been consistently observed. For instance, the adsorption of Basic Violet 14 onto a chitosan-based hydrogel showed negative ΔG° values, confirming the spontaneous nature of the process. tubitak.gov.tr Similarly, thermodynamic studies on the adsorption of Neutral Red dye onto natural clay also yielded negative ΔG° values, indicating a feasible and spontaneous process. dergipark.org.tr The magnitude of ΔG° can also provide clues about the adsorption mechanism; values between -20 and 0 kJ/mol are typically associated with physisorption, while values between -80 and -400 kJ/mol suggest chemisorption.

Enthalpy (ΔH°) and entropy (ΔS°) changes are crucial for determining the nature of the adsorption process and are calculated from the van't Hoff equation by plotting ln(Kc) versus 1/T:

ln(Kc) = (ΔS°/R) - (ΔH°/RT)

The enthalpy change (ΔH°) describes the heat effect of the adsorption. scirp.org

A negative ΔH° value indicates that the process is exothermic . In this case, adsorption is more favorable at lower temperatures. This was observed in the adsorption of Remazol Red RB on pumice, where the calculated isosteric enthalpy change was -4.93 kJ/mol, suggesting a predominantly physical and exothermic interaction. frontiersin.org

A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. ajol.info This is often attributed to an increase in the mobility and diffusion rate of dye molecules with rising temperature. tubitak.gov.tr The adsorption of Basic Violet 14, for example, was found to be endothermic. tubitak.gov.tr

The entropy change (ΔS°) reflects the change in randomness at the solid-liquid interface during adsorption. scirp.org

A positive ΔS° value suggests an increase in the randomness at the interface. This can occur when adsorbate molecules displace a greater number of water molecules from the adsorbent surface, leading to a net increase in the entropy of the system. frontiersin.org

A negative ΔS° value indicates a decrease in randomness, which is expected as dye molecules move from the disordered aqueous phase to a more ordered state on the adsorbent surface.

The table below summarizes thermodynamic parameters reported for the adsorption of various basic and reactive dyes, illustrating the range of observed behaviors.

DyeAdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Process NatureReference
Basic Violet 14Chitosan/GO HydrogelNegativePositive-Spontaneous, Endothermic tubitak.gov.tr
Remazol Red RBPumice Powder--4.9316.11Exothermic, Physical frontiersin.org
Basic Red 5Silica MonolithPositive0.995NegativeNon-spontaneous, Endothermic mdpi.com
Neutral RedNatural ClayNegative--Spontaneous, Physical dergipark.org.tr
Gibbs Free Energy (ΔG°) Investigations

Regeneration and Reusability of Adsorbent Materials

For an adsorption process to be economically viable and sustainable, the regeneration and reusability of the adsorbent are critical factors. rsc.orgacs.org An ideal regeneration process should effectively remove the adsorbed dye (desorption) without damaging the adsorbent's structure, allowing it to be used for multiple adsorption-desorption cycles. acs.orgresearchgate.net The efficiency of regeneration depends on the nature of the adsorbent-adsorbate interaction. acs.org

Various chemical agents, including acids, bases, organic solvents, and salt solutions, are commonly used as eluents to reverse the adsorption process. researchgate.net For instance, in a study on the removal of Basic Violet 14, a chitosan-based hydrogel demonstrated excellent reusability, maintaining over 84% of its removal efficiency even after five consecutive adsorption-desorption cycles. tubitak.gov.tr

However, regeneration is not always efficient. In the case of Acid Red 14 adsorption onto pumice stone, desorption studies revealed a very low regeneration degree of only 9.4%. researchgate.netijcce.ac.ir This poor reusability was attributed to the strong affinity between the dye and the pumice surface, as indicated by the high Freundlich constant (KF) from isotherm studies. researchgate.net This highlights that strong adsorptive bonds, while beneficial for removal efficiency, can hinder the desorption process and limit the reusability of the adsorbent material. Therefore, a balance between high adsorption capacity and ease of regeneration is essential for practical applications. researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to degrade persistent organic pollutants, like this compound, into simpler, less toxic compounds, and ideally, complete mineralization to CO₂, water, and inorganic ions. mdpi.commdpi.com These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex dye molecules. mdpi.commdpi.com

Photocatalytic Degradation

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst (such as TiO₂ or ZnO) and a light source (typically UV or solar light) to generate the reactive oxygen species responsible for degradation. mdpi.comaijr.org When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). These charge carriers react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which then attack the dye molecules. mdpi.com

Studies on the degradation of Acid Red 14 (AR14) have demonstrated the effectiveness of this technology.

Using ZnO: The photocatalytic degradation of AR14 using zinc oxide (ZnO) as a catalyst under UV irradiation was found to follow pseudo-first-order kinetics with a rate constant of 0.0548 min⁻¹. researchgate.net The crucial role of hydroxyl radicals in the degradation mechanism was confirmed by experiments showing that the process was inhibited by the addition of ethanol, a known •OH scavenger. researchgate.net

Using TiO₂: Similarly, titanium dioxide (TiO₂) has been effectively used to degrade AR14. researchgate.net The process also followed first-order kinetics, and the degradation was enhanced by the addition of hydrogen peroxide (H₂O₂), which can act as an additional source of hydroxyl radicals. researchgate.net

Using Novel Catalysts: More advanced catalysts, such as a metal-organic framework (MOF) composite (Fe₃O₄@SiO₂/PAEDTC@MIL-101(Fe)), have been used in sonophotocatalysis to achieve 100% degradation of AR14 within 60 minutes. mdpi.com This study also confirmed significant mineralization, with a 69.96% removal of Total Organic Carbon (TOC) after 120 minutes. mdpi.com

The efficiency of photocatalytic degradation is influenced by several operational parameters, including the initial dye concentration, catalyst dosage, pH of the solution, and light intensity. mdpi.comresearchgate.net For instance, an increase in the initial AR14 concentration often leads to a decrease in the degradation rate, as more dye molecules compete for the limited number of active sites on the catalyst surface. mdpi.com

CatalystProcessDyeEfficiencyTimeKinetic Rate (k)Reference
ZnOUV PhotocatalysisAcid Red 14--0.0548 min⁻¹ researchgate.net
TiO₂UV PhotocatalysisAcid Red 14>90%30 min0.0141 min⁻¹ researchgate.netwwjournal.ir
Ag₃PO₄Solar PhotocatalysisBasic Red97%240 min- aijr.org
Fe₃O₄@SiO₂/PAEDTC@MIL-101(Fe)UV/UltrasoundAcid Red 14100%60 min0.0988 min⁻¹ (at 10 mg/L) mdpi.com
Influence of UV Irradiation and Sunlight

Electrochemical Oxidation/Reduction

Electrochemical methods offer an alternative approach for the treatment of dye-containing wastewater. These techniques utilize electrical energy to drive the oxidation and reduction reactions that lead to the degradation of pollutants.

Electrocoagulation (EC) is an electrochemical process where coagulants are generated in situ through the electrolytic oxidation of a sacrificial anode, typically made of iron (Fe) or aluminum (Al). iwaponline.com These metal ions then form flocs that can remove pollutants by coagulation, adsorption, and precipitation. neptjournal.com

EC has been successfully applied for the removal of dyes like Acid Red 14. nih.govresearchgate.net The efficiency of the process is influenced by several factors, including current density, electrolysis time, initial pH, and the distance between electrodes. iwaponline.comnih.gov Studies have shown that high removal efficiencies (over 90%) can be achieved under optimized conditions. iwaponline.comnih.gov For example, a 99% removal of Acid Red 14 was obtained with a current density of 40 mA/cm² and an electrolysis time of 20 minutes using stainless steel electrodes. iwaponline.com With iron electrodes, 65-70% COD removal was achieved for a synthetic wastewater containing a basic red dye. neptjournal.com The arrangement of electrodes, such as monopolar or bipolar, also impacts the removal efficiency, with monopolar electrodes in series often being more effective. nih.gov

Table 3: Optimized Conditions for Electrocoagulation of Acid Red 14

Parameter Optimal Value Reference
Current Density 40 mA/cm² iwaponline.com
Initial pH 7 iwaponline.com
Electrode Distance 0.5 cm iwaponline.com
Electrolysis Time 20 minutes iwaponline.com
Initial Dye Concentration 150 mg/L iwaponline.com
Electrode Material Stainless Steel iwaponline.com
Removal Efficiency 99% iwaponline.com

Combining electrochemical processes with light irradiation, known as photo-assisted electrochemical methods, can lead to enhanced degradation of organic pollutants. gdut.edu.cn These methods leverage the synergistic effects of both techniques. cdmx.gob.mx In these systems, electrochemically generated species can be further activated by light, leading to an increased production of reactive oxidizing species. cdmx.gob.mx

Photo-assisted electrochemical processes, such as photo-electrocatalysis and photo-electrocoagulation, have been shown to be effective for water disinfection and pollutant degradation. cdmx.gob.mx For instance, the use of UVC irradiation with a boron-doped diamond (BDD) electrode significantly enhanced the degradation of various bisphenol analogues. gdut.edu.cn In the treatment of textile wastewater containing Acid Blue 40, a photo-assisted electrochemical process using a TiO₂/RuO₂ anode and UV-C radiation resulted in higher color, TOC, and COD removal compared to the electrochemical process alone. tandfonline.com The apparent rate constants for TOC and COD degradation were improved by an order of magnitude with the photo-assisted method. tandfonline.com The electro-Fenton process, a type of electrochemical advanced oxidation process, has also been shown to be highly efficient for the decolorization of Acid Red 14, achieving 94% removal in 30 minutes. ut.ac.ir

Effect of Current Density and pH on Degradation

In electrochemical degradation processes, current density and pH are pivotal parameters that significantly influence the efficiency of dye removal. The degradation rate of azo dyes is directly affected by the interplay of these factors, which control the generation of primary oxidant species.

The efficiency of Chemical Oxygen Demand (COD) removal often improves with an increase in current density due to the enhanced electrogeneration of oxidants. scielo.brmdpi.com For instance, in the degradation of the related Acid Red 14, COD removal increased from 41.03% at 10 mA·cm⁻² to 87.3% at 30 mA·cm⁻². mdpi.com However, excessively high current densities can lead to energy waste and undesirable side reactions, which may diminish the degradation rate. scielo.br

The pH of the solution dictates the nature of the dominant oxidant species. scielo.br In acidic conditions (pH around 3), processes like the electro-Fenton reaction are highly effective. nih.govut.ac.ir At this pH, the generation of hydroxyl radicals (•OH) is optimal, leading to high degradation rates. nih.gov For example, the removal of Acid Red G reached 94.05% at pH 3, but decreased as the pH became more acidic or alkaline. nih.gov In electrochemical processes involving chloride, acidic conditions (pH 1-3) favor the formation of Cl₂ and HClO, which are potent decolorizing agents. scielo.br Conversely, neutral to basic conditions (pH > 7) may favor the formation of OCl⁻, which is effective for COD removal but might be less efficient for initial decolorization. scielo.br Studies on Acid Red 14 have shown that the best COD removal results are achieved at a pH of 5.2. mdpi.com

Table 1: Effect of Current Density and pH on Azo Dye Degradation

Parameter Condition Effect on Degradation Reference
Current Density Increasing from 10 to 30 mA/cm² Increased COD removal from 41.03% to 87.3% for Acid Red 14. mdpi.com mdpi.com
Increasing from 5 to 20 mA/cm² Increased Acid Red G removal from 71.27% to 94.05%. nih.gov nih.gov
Minimum value around 70 mA cm⁻² Optimal for decolorization (low Q⁹⁰) in acidic conditions due to Cl₂ and HOCl generation. scielo.br scielo.br
pH pH 3 (Electro-Fenton) Optimal condition for •OH generation and 94.05% removal of Acid Red G. nih.gov nih.gov
pH 5.2 Achieved 87.3% COD removal for Acid Red 14, superior to results at pH 9.0. mdpi.com mdpi.com
Acidic (pH 1-3) Favors generation of Cl₂ and HOCl, leading to efficient decolorization. scielo.br scielo.br

Combination of Advanced Oxidation Processes (e.g., UV/H₂O₂/nZVI, UV/S₂O₈²⁻/nZVI, Sonophotocatalysis)

To enhance degradation efficiency, various Advanced Oxidation Processes (AOPs) are often combined. These hybrid systems leverage synergistic effects to generate a higher concentration of highly reactive radicals for the destruction of dye molecules. mdpi.comijcce.ac.ir

The UV/H₂O₂/nZVI and UV/S₂O₈²⁻/nZVI systems are powerful photocatalytic processes. nih.gov In these systems, nano zerovalent iron (nZVI) acts as a catalyst, and its combination with an oxidizing agent (hydrogen peroxide or persulfate) under UV irradiation leads to the generation of potent radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻). nih.govwwjournal.ir A study on Acid Red 14 (AR14) degradation found that the UV/S₂O₈²⁻/nZVI process achieved removal efficiencies of 93.94% for the dye, 86.5% for COD, and 81.6% for Total Organic Carbon (TOC). nih.gov The UV/H₂O₂/nZVI process yielded slightly lower efficiencies under similar optimal conditions (pH 3, specific oxidant and nZVI concentrations). nih.gov The biodegradability of the treated effluent was also significantly improved in both processes. nih.gov

Sonophotocatalysis combines ultrasound (sonolysis) and photocatalysis, often with a catalyst, to accelerate the decomposition of pollutants. frontiersin.org The process relies on acoustic cavitation, which generates localized hot spots, and the photocatalyst, which produces electron-hole pairs upon light irradiation, leading to an enhanced formation of reactive oxygen species (ROS). frontiersin.orgnih.gov For the degradation of AR14, sonophotocatalysis using a magnetic Fe₃O₄@SiO₂/PAEDTC@MIL-101(Fe) catalyst achieved 100% dye removal and 69.96% TOC removal under optimal conditions (pH 5, 36W ultrasound power). mdpi.comresearchgate.net Studies have confirmed a synergistic effect in the combined process, with holes (h⁺) and hydroxyl radicals (•OH) being the primary agents of degradation. mdpi.comindexcopernicus.com

Table 2: Comparison of Combined Advanced Oxidation Processes for Acid Red 14 Degradation

Process Catalyst/Reagents Optimal pH Removal Efficiency (Dye) Removal Efficiency (COD/TOC) Reference
UV/S₂O₈²⁻/nZVI Persulfate (S₂O₈²⁻), nZVI 3 93.94% 86.5% (COD), 81.6% (TOC) nih.gov
UV/H₂O₂/nZVI Hydrogen Peroxide (H₂O₂), nZVI 3 89.3% 79.57% (COD), 72.9% (TOC) nih.gov
Sonophotocatalysis Fe₃O₄@SiO₂/PAEDTC@MIL-101(Fe) 5 100% 69.96% (TOC) mdpi.comresearchgate.net
UV/Fe³⁺ (Photocatalysis) Fe³⁺ - - 15% (COD) indexcopernicus.com
US/Fe³⁺ (Sonocatalysis) Fe³⁺ - - 25.4% (COD) indexcopernicus.com
UV/US/Fe³⁺ (Sonophotocatalysis) Fe³⁺ - - 55.5% (COD) indexcopernicus.com

Biological Degradation and Bioremediation Approaches

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical and physical methods for treating dye-laden wastewater. chem-soc.si This approach utilizes the metabolic potential of microorganisms to decolorize and mineralize complex dye structures. nih.gov

Microbial Decolorization and Mineralization Pathways

The bacterial degradation of azo dyes is typically a two-stage process. mdpi.com The initial and rate-limiting step is the reductive cleavage of the azo bond (–N=N–) under anaerobic or anoxic conditions, which results in the decolorization of the dye and the formation of aromatic amines. mdpi.comtandfonline.com These resulting amines, which can be more toxic than the parent dye, are then typically mineralized under aerobic conditions. mdpi.comnih.gov

Studies on Reactive Red 141, a sulfonated diazo dye structurally related to this compound, have shown that bacterial transformation involves this reductive pathway, leading to the rupture of the azo group and subsequent cleavage of the molecule's other rings. nih.gov This process is accompanied by a significant reduction in COD, indicating mineralization. chem-soc.si For example, Rhizobium radiobacter achieved 90% decolorization of Reactive Red 141 with an 83.33% decrease in COD within 48 hours under static anoxic conditions. chem-soc.si

Isolation and Characterization of Dye-Degrading Microorganisms (e.g., Rhizobium radiobacter)

A crucial step in developing bioremediation strategies is the isolation of potent microbial strains from contaminated environments, such as textile industry effluents. chem-soc.si One such bacterium, identified as Rhizobium radiobacter MTCC 8161, was isolated from a textile industry effluent treatment plant in India. chem-soc.siresearchgate.net This strain demonstrated the ability to decolorize various types of textile dyes, including azo, triphenylmethane, and reactive dyes, with efficiencies ranging from 80-95%. chem-soc.sibanrepcultural.org

R. radiobacter was found to be highly effective in degrading Reactive Red 141. chem-soc.si Optimal conditions for its decolorizing activity were determined to be a pH of 7.0 and a temperature of 30°C. chem-soc.sibanrepcultural.org The degradation occurred efficiently under static anoxic conditions, whereas shaking (aerobic) conditions supported cell growth but resulted in minimal decolorization. chem-soc.si Another bacterium, Oerskovia paurometabola, was isolated from a sequencing batch reactor and also showed a high capacity for decolorizing Acid Red 14. nih.gov

Table 3: Characteristics of Rhizobium radiobacter MTCC 8161 in Dye Degradation

Parameter Finding Reference
Origin Isolated from textile and dyeing industry effluent treatment plant. chem-soc.si
Capability Decolorizes various azo, triphenylmethane, and reactive dyes (80-95% efficiency). chem-soc.sibanrepcultural.org
Target Dye Reactive Red 141 (a sulfonated diazo dye). chem-soc.si
Optimal pH 7.0 chem-soc.sibanrepcultural.org
Optimal Temperature 30°C chem-soc.sibanrepcultural.org
Optimal Oxygen Condition Static anoxic chem-soc.si
Decolorization Efficiency 90% for Reactive Red 141 (50 mg/L) within 48 hours. chem-soc.sibanrepcultural.org
COD Reduction 83.33% chem-soc.sibanrepcultural.org
Enzymatic Mechanisms of Azo Bond Cleavage

The microbial breakdown of azo dyes is an enzymatically catalyzed process. The key enzymes responsible for the initial decolorization step are azoreductases. mdpi.comjuniperpublishers.com These enzymes facilitate the reductive cleavage of the azo linkage, transforming the colored dye into colorless aromatic amines. juniperpublishers.com Azoreductases are typically categorized as flavin-dependent or flavin-independent and require reducing equivalents, such as NADH or NADPH, as cofactors to donate electrons for the reaction. mdpi.comjuniperpublishers.com The process is more favorable under anaerobic conditions because oxygen competes for the same reducing agents needed for azo bond reduction. mdpi.com

Other enzymes, such as laccases, can also participate in dye degradation. Laccases are multi-copper oxidases that can non-specifically catalyze the degradation of azo dyes by acting on their phenolic groups through a free-radical mechanism. mdpi.comcore.ac.uk Research on R. radiobacter confirmed the induction of various oxidative and reductive enzymes during the decolorization of Reactive Red 141, indicating a complex enzymatic system is involved in the complete breakdown of the dye. chem-soc.sibanrepcultural.org

Role of Co-Substrates in Biodegradation

The efficiency of microbial dye degradation can be significantly enhanced by the presence of a co-substrate. Co-substrates serve two primary roles: they act as a primary carbon and energy source to support microbial growth and activity, and they provide the necessary reducing equivalents (electron donors) to facilitate the reductive cleavage of the azo bond. mdpi.comwur.nl

The metabolism of a readily degradable co-substrate generates reduced cofactors like NADH, which are essential for the function of azoreductases. wur.nl In the case of Rhizobium radiobacter degrading Reactive Red 141, the addition of yeast extract and urea (B33335) as nitrogen sources led to rapid decolorization. chem-soc.siglobalresearchonline.net In contrast, the presence of some simple sugars like glucose resulted in significant cell growth but a lower rate of decolorization, suggesting a potential competition for the reducing power between cell synthesis and dye reduction. chem-soc.si The strategic use of co-substrates is therefore critical for optimizing the bioremediation process, as it can stimulate the microbial activity required to break down the recalcitrant dye molecules. mdpi.comresearchgate.net

Phytoremediation Potential (implied by biosorbents)

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants and their associated microbes to remove, degrade, or sequester pollutants from water and soil. unirioja.es While direct phytoremediation studies on this compound are not extensively documented, the potential for its removal by plant-based materials is strongly implied through research on biosorption, a key mechanism in phytoremediation.

Biosorption involves the use of biological materials, often non-living biomass, to bind and concentrate pollutants. Tree fern has been identified as an effective biosorbent for the removal of C.I. This compound from aqueous solutions. medchemexpress.com This suggests that the functional groups present in the plant biomass have a high affinity for the cationic dye molecule.

The principles of phytoremediation can be extrapolated from studies on other dyes. For instance, the wetland plant Juncus effusus has demonstrated significant potential in removing methylene blue and methyl red, with removal kinetics fitting a pseudo-second-order model. acs.org Similarly, duckweed (Lemna minor), a free-floating aquatic macrophyte, is effective in the phytoremediation of various contaminants, including dyes like methylene blue and Congo red, due to its rapid growth and high biomass production. unirioja.es The mechanisms involved in phytoremediation include:

Rhizofiltration: Adsorption or precipitation of contaminants onto plant roots.

Phytoextraction: Uptake of contaminants by the roots and their translocation to the shoots. rsc.org

Phytodegradation: The breakdown of organic contaminants by enzymes within the plant.

The successful use of tree fern biomass as a biosorbent for this compound indicates that living plants with similar biochemical compositions could be effective in phytoremediation systems for treating wastewater containing this dye. medchemexpress.com

Anaerobic and Aerobic Biodegradation Strategies

The complete mineralization of azo dyes like this compound is often difficult to achieve under a single environmental condition. A sequential anaerobic-aerobic biodegradation strategy has proven to be a highly effective approach for breaking down these complex molecules. wur.nl This two-step process leverages different microbial metabolic pathways to first decolorize the dye and then degrade the resulting intermediate products. nih.gov

Anaerobic Stage: Reductive Decolorization Under anaerobic (oxygen-free) conditions, the primary step is the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color. wur.nl This biotransformation is carried out by a wide range of anaerobic and facultative anaerobic bacteria. The reduction of the azo bond results in the formation of colorless, but potentially hazardous, aromatic amines. nih.govresearchgate.net

Aerobic Stage: Aromatic Amine Degradation The aromatic amines produced during the anaerobic stage are typically resistant to further degradation under anaerobic conditions. However, they are often susceptible to mineralization under aerobic (oxygen-rich) conditions. wur.nl In the aerobic stage, specialized aerobic microorganisms utilize the aromatic amines as a source of carbon and energy, breaking them down into simpler, less toxic compounds such as carbon dioxide, water, and inorganic ions. nih.gov

Studies on the related azo dye Acid Red 14 have demonstrated the efficacy of this sequential treatment. A sequencing batch reactor operating with anaerobic and aerobic cycles successfully treated synthetic textile wastewater containing Acid Red 14, with the anaerobic phase responsible for decolorization and the subsequent aerobic phase for the degradation of the resulting aromatic amines. nih.gov The bacterium Oerskovia paurometabola has been identified as being particularly efficient at decolorizing Acid Red 14 anaerobically, with subsequent aerobic treatment partially removing the resulting aromatic amine metabolites. nih.gov This sequential strategy is considered a cornerstone for the effective biological treatment of azo dye-laden wastewater.

Integrated Wastewater Treatment Systems for this compound

To achieve high removal efficiency and meet stringent environmental regulations, integrated wastewater treatment systems that combine multiple processes are often necessary. These systems are designed to overcome the limitations of standalone treatments and provide a robust solution for complex effluents containing dyes like this compound.

Combination of Physical, Chemical, and Biological Treatments

An example of this approach is the coupling of electrocoagulation with biological treatment for the removal of C.I. Basic Red 46, a dye with similarities to this compound. tuiasi.ro

Electrocoagulation (EC): This electrochemical process uses sacrificial anodes (typically iron or aluminum) to generate coagulants in situ. The process is highly effective for color removal. In a study on Basic Red 46, EC achieved 100% color removal in just 5 minutes under optimal conditions (pH 8, current density 9 mA cm⁻²). tuiasi.ro

Biological Treatment: The effluent from the EC process, though decolorized, may still contain organic intermediates. This pre-treated solution can then be channeled to a conventional activated sludge process. The biological treatment mineralizes the organic compounds, reducing the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD).

This combined approach is effective because the initial chemical treatment breaks down the recalcitrant dye structure, significantly improving the biodegradability of the wastewater, which is then efficiently polished by the biological stage. tuiasi.ro

Zero Liquid Discharge and Resource Recovery Perspectives

Zero Liquid Discharge (ZLD) represents an advanced wastewater management strategy that aims to eliminate all liquid discharge from a facility by treating and recycling all wastewater, leaving only solid waste. saltworkstech.com This approach is gaining importance in the textile and dye industries due to increasing water scarcity and stricter environmental regulations. watertreatmentmagazine.com

A ZLD system for treating wastewater containing this compound would typically involve a multi-step process:

Pre-treatment: Removal of suspended solids and initial color reduction using methods like coagulation or adsorption.

Membrane Filtration: Processes like reverse osmosis (RO) are used to separate dissolved salts and dye molecules from the water. watertreatmentmagazine.com This step recovers a significant portion of the water (permeate) for reuse in the industrial process.

Evaporation/Crystallization: The highly concentrated reject stream from the RO unit is sent to an evaporator. The remaining water is evaporated, and the dissolved solids, including the dye and salts, are precipitated as a solid residue. researchgate.net

Benefits of ZLD:

Water Conservation: Maximizes water recycling, reducing the need for fresh water intake. watertreatmentmagazine.com

Environmental Protection: Eliminates the discharge of liquid pollutants into the environment. saltworkstech.com

Resource Recovery: Offers the potential to recover valuable materials from the waste stream, such as salts that could be reused. saltworkstech.comgreentechknowledgehub.de

While the capital and operational costs of ZLD systems can be high, the long-term benefits of water security, regulatory compliance, and improved environmental performance make it an increasingly attractive goal for sustainable industrial operations. researchgate.net

Assessment of Biodegradability after Treatment (e.g., BOD5/COD ratio)

A key indicator of the effectiveness of a wastewater treatment process is the change in its biodegradability. The ratio of the five-day Biochemical Oxygen Demand (BOD₅) to the Chemical Oxygen Demand (COD) is a widely used parameter for this assessment. frontiersin.org

COD (Chemical Oxygen Demand): Measures the total amount of oxygen required to chemically oxidize all organic compounds in the water.

BOD₅ (Biochemical Oxygen Demand): Measures the amount of oxygen consumed by microorganisms to decompose the biodegradable organic matter in the water over a five-day period.

The BOD₅/COD ratio provides an index of how readily the pollutants in the wastewater can be broken down by biological action. A low ratio (typically < 0.5) indicates that the wastewater contains a high proportion of recalcitrant, non-biodegradable substances. researchgate.net An increase in this ratio after treatment signifies that the process has successfully converted complex, non-biodegradable molecules into simpler, more biodegradable forms.

In the treatment of the related dye C.I. Basic Red 46, pre-treatment by electrocoagulation significantly improved the biodegradability of the dye solution. The BOD₅/COD ratio increased from 0.05 for the raw dye solution to 0.35 after the electrocoagulation process. tuiasi.ro This enhancement demonstrates that the chemical pre-treatment effectively transformed the dye's structure, making the resulting effluent more suitable for subsequent, cost-effective biological treatment.

Biodegradability Assessment of Basic Red 46 Solution Before and After Electrocoagulation tuiasi.ro
ParameterBefore TreatmentAfter Treatment
BOD₅/COD Ratio0.050.35

Phytotoxicity Assessment of Degradation Products

While decolorization is a primary goal of dye wastewater treatment, it is crucial to ensure that the degradation process does not produce intermediate metabolites that are more toxic than the parent dye compound. mdpi.com Phytotoxicity tests, which assess the effect of a substance on plant growth, are a common method for evaluating the environmental safety of treated effluent. academicjournals.org

These tests typically involve exposing plant seeds (e.g., mung bean, lettuce, watercress) to the treated and untreated wastewater and measuring parameters such as:

Seed germination rate (%)

Root length

Shoot (plumule) length

A comparison with a control group (grown in distilled water) reveals the toxic effects. Ideally, the degradation products should exhibit significantly lower toxicity than the original dye, resulting in germination and growth rates close to the control. academicjournals.orgscispace.com

Studies on various dyes have shown mixed results. For some dyes, bacterial degradation effectively detoxified the effluent. academicjournals.org However, in the case of Reactive Red 141, biodegradation by Paenibacillus terrigena resulted in metabolites that were still phytotoxic and genotoxic to mung bean seedlings. nih.gov Similarly, developmental toxicity has been observed in zebrafish exposed to the degradation products of other dyes like Basic Violet 14. researchgate.net

Therefore, a comprehensive assessment of any degradation strategy for this compound must include phytotoxicity and potentially other ecotoxicological tests to verify that the treated water can be safely discharged into the environment or reused for applications like irrigation. mdpi.com

Example Phytotoxicity Assessment of Reactive Red 141 and its Metabolites on Mung Bean (Vigna radiata) nih.gov
SampleSeed Germination (%)Shoot Length (cm)Root Length (cm)
Control (Distilled Water)10025.34 ± 2.118.54 ± 1.02
Untreated Reactive Red 14162.5016.01 ± 3.883.72 ± 0.89
Degradation Metabolites75.0018.23 ± 2.564.15 ± 0.95

Molecular Interactions and Mechanistic Studies of Basic Red 14

Interactions with Biomolecules

The interaction of small molecules with biological macromolecules is a fundamental area of research. For cationic dyes such as Basic Red 14, these interactions are often driven by electrostatic forces, hydrophobic effects, and the potential for specific binding modes like intercalation or groove binding in the case of DNA.

Dye-DNA Interactions and Binding Affinities (In Silico and Experimental)

The binding of small molecules to DNA can occur through three primary modes: intercalation, groove binding, and external electrostatic binding. For cationic dyes, the positively charged moieties are attracted to the negatively charged phosphate (B84403) backbone of DNA.

In Silico Studies: Computational molecular docking studies are instrumental in predicting the binding modes and affinities of dyes with DNA. mdpi.com While direct in silico studies specifically for this compound are not extensively available in the provided search results, studies on other genotoxic azo dyes provide a framework for understanding these interactions. mdpi.com For instance, a computational study on 14 azo dyes revealed that many act as strong minor groove binders in double-stranded DNA (dsDNA), while others favor intercalation. mdpi.com These studies identify key molecular features, such as ring structures and polar groups, that are critical for dsDNA binding. mdpi.com For a dye like Basic Red 51, which shares some structural similarities with other cationic dyes, an intercalative binding mode was found to be more energetically favorable than minor groove binding. mdpi.com Such in silico approaches can estimate the binding energies (ΔG°) for these interactions, providing a quantitative measure of binding affinity. mdpi.com

Experimental Studies: Experimental techniques are used to validate and complement in silico findings. Spectroscopic methods, such as UV-Vis absorption and fluorescence spectroscopy, are commonly employed to study dye-DNA interactions. Changes in the absorption or fluorescence spectra of the dye upon addition of DNA can indicate binding. researchgate.net Circular dichroism is another powerful technique that can detect conformational changes in DNA upon interaction with small molecules, providing insights into the binding mode. researchgate.net For example, intercalation often leads to significant changes in the circular dichroism spectrum of DNA.

While specific experimental binding affinity data for this compound with DNA was not found in the search results, the general principles of dye-DNA interactions suggest that as a cationic dye, this compound would readily interact with the DNA double helix. The precise binding mode and affinity would depend on its specific molecular structure.

Table 1: Predicted DNA Binding Modes and Affinities for Selected Azo Dyes (by Analogy)
DyePredicted Binding ModeBinding Energy (ΔG°, kcal/mol)
Basic Red 51Intercalative (Threading)-6.94
Basic Red 51Minor Groove Recognition-6.35
Allura RedMinor Groove Recognition-8.80
Allura RedIntercalative Binding-8.19
C.I. Disperse Blue 291Intercalation (Threading)-7.39

This table presents data from a computational docking study on various azo dyes to illustrate the types of interactions and binding affinities that can be determined. mdpi.com Direct data for this compound was not available in the search results.

Dye-Protein Interactions (e.g., Serum Albumin, Hemoglobin - by analogy with related dyes)

The interaction of dyes with proteins, particularly transport proteins like serum albumin and hemoglobin, is of significant interest. These interactions can influence the distribution and availability of the dye in biological systems.

Serum Albumin: Serum albumins are major carrier proteins in the blood plasma, known to bind a wide variety of molecules. researchgate.net The binding of compounds to albumin can be studied using techniques like fluorescence spectroscopy, as the intrinsic fluorescence of tryptophan residues in the protein can be quenched upon binding. nih.gov For cationic drugs, hydrophobic interactions often play a key role in their binding to human serum albumin (HSA). nih.gov While direct studies on this compound with serum albumin are not detailed, research on other cationic dyes, such as Acridine Orange (C.I. Basic Orange 14), shows that it can interact with bovine serum albumin (BSA), leading to quenching of the protein's fluorescence. researchgate.net This suggests that this compound, as a cationic dye, would likely exhibit similar binding behavior with serum albumins, driven by a combination of electrostatic and hydrophobic forces.

Hemoglobin: Hemoglobin, the primary protein in red blood cells, is responsible for oxygen transport. mountsinai.org A certain percentage of hemoglobin is known to be bound to the inner membrane of red blood cells. mdpi.com The interaction of small molecules with hemoglobin can be investigated through various spectroscopic and analytical methods. researchgate.net Studies on the interaction of food colorant Allura Red with hemoglobin have shown that binding occurs, primarily driven by van der Waals forces. researchgate.net Although specific studies on this compound and hemoglobin were not found, the general principles of protein-ligand interactions suggest that as a cationic molecule, it could potentially interact with the protein, possibly influencing its structure and function. The binding of various substances to hemoglobin can be influenced by factors like the protein's oxygenation state. nih.gov

Interactions with Surfactants and Polymers

The interaction of dyes with surfactants is important in various industrial processes, including textile dyeing and the formulation of consumer products. These interactions can lead to the formation of dye-surfactant complexes with distinct properties.

Spectrophotometric Analysis of Dye-Surfactant Complexes

Spectrophotometry is a primary tool for investigating the formation of complexes between dyes and surfactants. The formation of a dye-surfactant complex often results in changes in the dye's absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity. researchgate.net These spectral changes can be used to determine the stoichiometry and binding constants of the complexes formed. researchgate.net The interactions can lead to the formation of ion pairs, aggregates, and mixed micelles. researchgate.net

Influence of Surfactant Type (Ionic vs. Non-Ionic) on Interaction

The nature of the surfactant—cationic, anionic, or non-ionic—plays a critical role in its interaction with a dye.

Ionic Surfactants: For a cationic dye like this compound, electrostatic repulsion would be expected with a cationic surfactant, leading to no significant interaction. researchgate.net Conversely, a strong electrostatic attraction would occur with an anionic surfactant, leading to the formation of dye-surfactant complexes or ion pairs. researchgate.net The interaction between dyes and ionic surfactants is often driven by both electrostatic and hydrophobic forces.

Non-Ionic Surfactants: The interaction between ionic dyes and non-ionic surfactants can also occur, often leading to the formation of mixed micelles. These interactions are typically driven by hydrophobic forces between the dye molecule and the hydrophobic part of the surfactant molecule. The binding of acid dyes to non-ionic surfactants has been studied, indicating that more than one dye molecule can be bound per surfactant molecule, suggesting the formation of dye-surfactant micelles. The critical micelle concentration (CMC) of surfactant mixtures can be influenced by the interactions between the different surfactant molecules. rsc.org

Molecular Recognition Interactions (e.g., with Cyclodextrins)

Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to form inclusion complexes with a variety of guest molecules, including dyes, in a process known as molecular recognition. nankai.edu.cn This encapsulation can alter the physicochemical properties of the guest molecule.

The interaction of dyes with cyclodextrins can be studied using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism. nankai.edu.cn The formation of an inclusion complex between a dye and a cyclodextrin (B1172386) is often evidenced by changes in the dye's spectral properties. For instance, the fluorescence intensity of a dye may increase upon inclusion in the cyclodextrin cavity. nankai.edu.cn Studies have shown that cyclodextrins can form host-guest inclusion complexes with cationic dyes, which can be utilized for applications such as the removal of these dyes from wastewater. researchgate.net For example, the interaction of Acid Red 14 with β-cyclodextrin has been studied, demonstrating the formation of a molecular recognition complex. cabidigitallibrary.org

Table 2: Summary of this compound Interactions
Interacting MoleculeType of InteractionKey Driving ForcesPotential Outcomes
DNA Groove Binding / IntercalationElectrostatic, HydrophobicAlteration of DNA conformation
Serum Albumin Non-covalent BindingElectrostatic, HydrophobicProtein fluorescence quenching, Transport and distribution in biological systems
Hemoglobin Non-covalent BindingElectrostatic, van der WaalsPotential alteration of protein structure/function
Anionic Surfactants Complex/Ion-pair FormationElectrostatic Attraction, HydrophobicFormation of dye-surfactant aggregates
Cationic Surfactants RepulsionElectrostatic RepulsionNo significant interaction
Non-ionic Surfactants Mixed Micelle FormationHydrophobicSolubilization of the dye in surfactant micelles
Cyclodextrins Host-Guest Inclusion ComplexHydrophobic, van der WaalsAltered physicochemical properties of the dye

Advanced Characterization and Analytical Techniques for Basic Red 14 Research

Spectroscopic Analysis in Research

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular characteristics of Basic Red 14.

UV-Visible Spectroscopy for Concentration Monitoring and Spectral Shifts

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of this compound in solutions. chromedia.orgtechnologynetworks.com By measuring the absorbance of light at specific wavelengths, the concentration of the dye can be determined based on the Beer-Lambert law. wikipedia.org The absorption maximum (λmax) for this compound is typically observed in the range of 510–520 nm. carlroth.comcarlroth.com This peak absorbance is used to construct calibration curves for accurate concentration measurements. technologynetworks.com

The UV-Vis spectrum of a substance is influenced by its molecular structure and environment. du.edu.eg Changes in the chemical environment, such as solvent polarity or pH, can cause shifts in the absorption spectrum. du.edu.eg A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is termed a hypsochromic or blue shift. du.edu.egmsu.edu The extended system of conjugated pi bonds in this compound is the primary chromophore responsible for its absorption in the visible region. libretexts.org Any alteration to this conjugated system, for instance, through degradation or interaction with other molecules, will result in a spectral shift, which can be monitored using UV-Vis spectroscopy. libretexts.org

ParameterTypical ValueSignificance
Absorption Maximum (λmax)510–520 nm carlroth.comcarlroth.comWavelength of highest absorbance, used for quantitative analysis.
Spectral ShiftsBathochromic (Red) or Hypsochromic (Blue) du.edu.egmsu.eduIndicates changes in the molecular environment or structure.

Fluorescence Spectroscopy and Fluorescing Properties

This compound is a red fluorescent dye, meaning it absorbs light at one wavelength and emits it at a longer wavelength. carlroth.combvda.com Fluorescence spectroscopy is employed to study these emissive properties. The excitation maximum for this compound is around 530 nm, and its fluorescence emission is observed at approximately 590 nm. carlroth.comcarlroth.combvda.com In aqueous solutions, the steady-state fluorescence maximum has been reported at 560 nm. chemodex.com This technique is highly sensitive and can be used for detection and quantification, especially in applications like forensic science for visualizing fingerprints. carlroth.comcarlroth.combvda.com

The relationship between the absorption and fluorescence spectra is a key characteristic. thermofisher.com The fluorescence spectrum is typically a mirror image of the absorption spectrum's lowest energy band. researchgate.net

ParameterTypical ValueApplication
Excitation Wavelength~530 nm carlroth.comcarlroth.combvda.comWavelength used to excite the molecule to a higher energy state.
Emission Wavelength~590 nm carlroth.comcarlroth.combvda.comWavelength of emitted light, used for detection.
Aqueous Solution Emission Max560 nm chemodex.comFluorescence peak in water.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, providing a "molecular fingerprint". upi.edumdpi.com The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. mdpi.com An FTIR spectrum is a plot of this absorption, typically from 4000 to 400 cm⁻¹. nih.gov

The spectrum is divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). upi.edulibretexts.org The functional group region is used to identify characteristic bonds such as C-H, N-H, and C=O. masterorganicchemistry.com For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. vscht.cz The fingerprint region contains a complex pattern of peaks unique to the molecule, which is useful for confirming the identity of a compound by comparing its spectrum to a reference. libretexts.org Analysis of the FTIR spectrum of this compound can confirm the presence of its key structural features. researchgate.net

Wavenumber Range (cm⁻¹)Vibrational ModeSignificance
> 3000Aromatic C-H Stretch vscht.czIndicates the presence of aromatic rings.
< 3000Aliphatic C-H Stretch vscht.czIndicates the presence of alkyl groups.
~1600-1585, ~1500-1400Aromatic C=C Stretch vscht.czConfirms the aromatic nature of the molecule.
< 1500Fingerprint Region libretexts.orgUnique pattern for compound identification.

Other Advanced Spectroscopic Methods (e.g., NIR, Raman, THz, XRF, LIBS)

Beyond the core techniques, several other advanced spectroscopic methods can provide further characterization of this compound.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (780 to 2500 nm). wikipedia.org It is based on molecular overtone and combination vibrations, which are weaker than the fundamental vibrations seen in the mid-infrared region. wikipedia.org This technique can penetrate samples deeper than mid-IR radiation and often requires minimal sample preparation, making it useful for bulk material analysis. wikipedia.org NIR can be used for quantitative analysis and identification. scielo.br

Raman Spectroscopy: This technique provides information about molecular vibrations and is complementary to FTIR spectroscopy. rsc.org Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. libretexts.org It is particularly useful for identifying specific dyes and pigments and can be used to analyze materials in aqueous solutions. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal for trace-level detection. rsc.org

Terahertz (THz) Spectroscopy: Operating between the microwave and infrared regions, THz spectroscopy can probe low-frequency molecular vibrations and intermolecular interactions. nih.gov It offers high penetration and provides unique fingerprint spectra for different substances. nih.gov

X-ray Fluorescence (XRF) Spectroscopy: XRF is an elemental analysis technique used to determine the elemental composition of a material. analyticon.eu It works by exciting atoms with X-rays and then detecting the characteristic secondary X-rays emitted. spectroscopyonline.com This can be useful for identifying the presence of specific elements, such as the chloride counter-ion in this compound.

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is another elemental analysis technique that uses a high-energy laser pulse to create a plasma on the sample surface. spectroscopyonline.com The light emitted from the plasma is then analyzed to determine the elemental composition. spectroscopyonline.comspectroscopyonline.com

Chromatographic and Mass Spectrometric Techniques

Chromatography is a laboratory technique for the separation of a mixture. When coupled with mass spectrometry, it becomes a powerful tool for both separation and identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. oxfordindices.comebsco.com It is extensively used to determine the purity of chemical compounds and to monitor their degradation over time. moravek.com

In an HPLC system, a liquid sample is passed through a column packed with a stationary phase under high pressure. ebsco.com The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. libretexts.org A detector, often a UV-Vis spectrophotometer, is used to detect the components as they exit the column, producing a chromatogram. ebsco.com

For this compound, HPLC can be used to assess its purity by separating it from any impurities or byproducts from its synthesis. moravek.com Furthermore, by analyzing samples over time or after exposure to certain conditions (e.g., light, heat, chemical reagents), HPLC can be used to monitor the degradation of the dye, identifying and quantifying the degradation products that are formed. vscht.cz

HPLC ParameterDescriptionApplication for this compound
Stationary PhaseThe solid material in the column that separates the sample components. libretexts.orgSelected based on the polarity of this compound and its potential impurities.
Mobile PhaseThe solvent that carries the sample through the column. ebsco.comA suitable solvent or solvent mixture to achieve optimal separation.
DetectorTypically a UV-Vis detector set at the λmax of this compound (~510-520 nm). ebsco.comTo quantify the dye and detect impurities or degradation products.
Retention TimeThe time it takes for a specific compound to elute from the column.Used to identify this compound and its related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify individual chemical components within a sample. In the context of dye research, GC-MS is instrumental in identifying the breakdown products or metabolites that form as the dye degrades. The technique first separates volatile and semi-volatile compounds in the gas phase using a chromatography column. As these separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification.

While specific studies detailing the GC-MS analysis of this compound metabolites are not prevalent in the provided search results, the technique is widely applied in the broader field of environmental and forensic chemistry. For instance, GC-MS has been used to isolate and identify reaction products in various chemical processes, a principle that is directly applicable to studying the degradation pathways of dyes like this compound. tennessee.edu It is also a key method for analyzing the composition of complex organic matter, which can include dye metabolites in environmental samples. researchgate.net The identification of such metabolites is crucial for assessing the full environmental impact and toxicity of the dye post-application or after degradation processes.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a critical tool for the analysis of complex mixtures containing non-volatile or thermally unstable compounds like this compound. This technique is particularly noted for its application in the analysis of this dye. chempedia.info LC-MS/MS combines the high separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the components of a liquid sample are separated on a chromatography column. The separated components are then ionized, commonly using techniques like electrospray ionization (ESI), and introduced into the first mass spectrometer. A specific ion (the parent ion) corresponding to the compound of interest, such as this compound, is selected and then fragmented. The resulting fragment ions (daughter ions) are analyzed by a second mass spectrometer. This process provides a high degree of certainty in the identification and quantification of the target compound, even in intricate matrices such as textile wastewater. researchgate.net The use of LC-MS/MS is essential for metabolite identification and for understanding the dye's behavior in complex environmental systems. chempedia.info

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual and topographical information about how this compound interacts with various surfaces, which is especially important in adsorption and forensic studies.

Scanning Electron Microscopy (SEM) for Adsorbent Surface Analysis

For example, studies have utilized SEM to examine the surface characteristics of various adsorbents like copper oxide nanoparticles, cationic hydrogels, and activated carbon derived from cherry tree waste. uodiyala.edu.iqacs.orgresearchgate.net The images can confirm the successful synthesis of the adsorbent material and show distinct changes after dye adsorption, such as the filling of pores or the formation of a dye layer on the surface. researchgate.net This visual evidence is critical for understanding the mechanisms of adsorption.

Table 1: Adsorbents for this compound Removal Studied with SEM

Adsorbent MaterialResearch FocusSource
Copper Oxide (CuO) NanoparticlesInvestigation of surface characteristics for dye removal from textile effluent. uodiyala.edu.iq
Poly(epichlorohydrin)–ethylenediamine Hydrogel (PEE-Gel)Surface visualization of a cationic absorbent hydrogel for dye removal. acs.org
Cherry Tree Waste Activated Carbon (CWAC)Analysis of activated carbon surface before and after the dye adsorption process. researchgate.net
Nanofiber AdsorbentsCharacterization of nanofiber structure for cationic dye adsorption. researcher.life

Hyperspectral Imaging for Dye Distribution and Concentration

Hyperspectral imaging (HSI) is a sophisticated technique that combines digital imaging and spectroscopy to collect both spatial and spectral information from a sample. This method is particularly useful for analyzing the distribution and concentration of dyes like this compound, especially in forensic science. rsc.org

In forensic applications, this compound is used as a fluorescent dye to enhance the visibility of fingermarks developed with cyanoacrylate fuming on non-porous surfaces. rsc.orgscribd.com Hyperspectral imaging can then be employed to capture a series of images at different wavelengths. This "hypercube" of data allows for the detailed spectral analysis of the dyed fingermark, helping to separate its image from complex or colored backgrounds. rsc.orgscribd.com The technique can also be applied in the analysis of historical textiles and prints to identify the specific organic colorants used. researchgate.net

Data Analysis and Chemometric Approaches

The large and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis methods, known as chemometrics, to extract meaningful information.

Principal Component Analysis (PCA) in Spectral Data Interpretation

Principal Component Analysis (PCA) is a multivariate statistical technique widely used to simplify the complexity of large datasets, such as those obtained from spectral analysis. PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of new, uncorrelated variables called principal components, while retaining most of the original information.

In the context of this compound research, PCA is particularly valuable for interpreting spectral data from techniques like hyperspectral imaging. rsc.org When a fingermark dyed with this compound is imaged on a patterned or multi-colored background, the resulting spectral data can be very complex. PCA can be utilized to identify the major spectral responses and effectively separate the signal of the fingermark from that of the background, resulting in a clearer, false-color image that enhances visualization. rsc.orgscribd.com PCA is also a fundamental tool in the analysis of other complex spectral data, such as from Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), demonstrating its broad utility in chemical analysis. researchgate.net

Kinetic and Isotherm Modeling Software Application

In the advanced characterization of this compound, particularly in adsorption studies, the application of specialized software for kinetic and isotherm modeling is indispensable. These software tools facilitate the complex mathematical analysis required to determine the underlying mechanisms of adsorption, evaluate the efficiency of adsorbent materials, and predict the behavior of the system under various conditions. The use of modeling software allows researchers to fit experimental data to various established kinetic and isotherm models, thereby elucidating the nature of the interaction between this compound and the adsorbent.

The primary function of this software is to perform regression analysis, both linear and non-linear, to find the model that best represents the experimental data. Non-linear regression is often preferred as it avoids the linearization of non-linear isotherm and kinetic equations, which can sometimes introduce errors into the results. dergipark.org.tr The goodness of fit is typically evaluated using statistical parameters such as the coefficient of determination (R²) and the chi-square (χ²) test. researchgate.netijcce.ac.ir A higher R² value (closer to 1) and a lower χ² value indicate a better fit of the model to the experimental data. dergipark.org.tr

A variety of software packages are employed in the scientific community for these analyses. General-purpose mathematical and statistical software like Origin , MATLAB , and the Solver add-in for Microsoft Excel are widely used. dergipark.org.trresearchgate.net Origin, for instance, is frequently cited for its powerful non-linear curve fitting capabilities. dergipark.org.tr For more specialized simulations, software such as COMSOL Multiphysics can be used to create numerical simulations of the adsorption process, incorporating kinetic expressions to model the system's dynamics in detail. kiche.or.kr Other specialized programs like Statgraphics are utilized for their advanced statistical analysis functions, including the Marquardt's Percent error function for non-linear fitting. mdpi.com

The application of these software tools is crucial for interpreting the vast amount of data generated during batch adsorption studies. For example, in a study investigating the removal of this compound using copper oxide nanoparticles, software was used to analyze the data, which ultimately showed a good fit with the Langmuir isotherm and pseudo-second-order kinetic models. bohrium.com Similarly, research on the adsorption of Basic Violet 14 (a synonym for this compound) onto a novel hydrogel adsorbent utilized software to determine that the process was best described by the pseudo-second-order kinetic model and the Langmuir isotherm. tubitak.gov.tr

The table below summarizes various software applications mentioned in the literature for modeling the adsorption kinetics and isotherms of dyes, including those relevant to this compound studies.

Table 1: Software Applications in Adsorption Modeling

Software Application Analysis Type Relevant Models Reference
Origin (e.g., 8.0) Nonlinear regression analysis of isotherm and kinetic data Curve Fitting, Statistical Analysis Langmuir, Freundlich, Pseudo-second-order dergipark.org.trresearchgate.net
MATLAB Custom modeling and data fitting Numerical Analysis, Function Fitting User-defined kinetic and isotherm equations researchgate.net
Microsoft Excel (Solver) Parameter estimation via least-squares method Optimization, Regression Analysis Langmuir, Freundlich researchgate.net
COMSOL Multiphysics Numerical simulation of adsorption dynamics Finite Element Analysis, CFD Second-order kinetic expressions kiche.or.kr
Statgraphics Non-linear fitting of kinetic and isotherm models Statistical Analysis, Regression Avrami, Esquivel models mdpi.com

| gnuplot | Fitting experimental data to equations | Data Plotting, Function Fitting | User-defined equations | researchgate.net |

The detailed research findings derived from these software applications provide quantitative parameters that characterize the adsorption process. These parameters are essential for comparing the performance of different adsorbents and for scaling up the process for industrial applications.

The following table presents a compilation of kinetic and isotherm parameters for this compound adsorption onto different materials, as determined through software-based modeling in various studies.

Table 2: Research Findings on Kinetic and Isotherm Modeling for this compound Adsorption

Adsorbent Best Fit Isotherm Model Isotherm Parameters Best Fit Kinetic Model Kinetic Parameters Reference
Copper Oxide Nanoparticles Langmuir - Pseudo-second-order - bohrium.com
CS/(AM-co-IA)/GO-3 Hydrogel Langmuir qm = 276.21 mg g⁻¹ Pseudo-second-order - tubitak.gov.tr
Tree Fern Langmuir qm = 31.1 mg g⁻¹ Pseudo-second-order k₂ = 0.008 g mg⁻¹ min⁻¹ medchemexpress.com

| Montmorillonite (for Basic Red 18) | Langmuir | - | Pseudo-second-order | - | kiche.or.kr |

Note: Some studies did not report specific parameter values in their abstracts.

Emerging Applications and Future Research Directions of Basic Red 14

Forensic Science Applications and Enhancement Methodologies

The vibrant color and fluorescent nature of Basic Red 14 make it a valuable tool in the visualization of forensic evidence. carlroth.comcarlroth.comtetrasoc.com Its application extends to enhancing latent fingerprints and detecting faint biological traces that might otherwise be missed.

Latent Fingerprint Enhancement

This compound is employed as a fluorescent dye to enhance latent fingerprints that have been developed with cyanoacrylate (superglue) fuming. sirchie.comservice.gov.uksirchie.com This technique is particularly effective on non-porous, multicolored surfaces where the contrast of a developed print may be poor. sirchie.com The dye stains the white polymer of the cyanoacrylate-developed print, and under a specific wavelength of light, it fluoresces, making the print clearly visible. tetrasoc.combvda.com

The process involves treating the superglue-fumed print with a solution of this compound. bvda.com When illuminated with green light (around 530 nm), the dye absorbs the light and then emits a red fluorescence, which can be viewed and photographed using a camera with a red filter (around 590 nm). tetrasoc.combvda.com This method significantly improves the contrast and detail of the fingerprint ridges against complex backgrounds. service.gov.uk Research has led to the development of more effective water-based formulations of this compound for operational use. service.gov.uk It can be used on its own or in combination with other fluorescent dyes like Basic Yellow 40 to cover a wider range of fluorescence. sirchie.comsirchie.com

Table 1: Excitation and Emission Data for this compound in Fingerprint Enhancement

ParameterWavelength (nm)
Excitation Maximum~530
Fluorescence Filter~590
Data sourced from multiple forensic science suppliers. tetrasoc.combvda.com

Detection of Biological Traces

The adhesive properties and high color intensity of this compound also lend themselves to the detection of biological traces at crime scenes. carlroth.comcarlroth.com It can be used to visualize traces of substances like blood or sweat on various surfaces. carlroth.comcarlroth.com While the primary application remains in fingerprint enhancement, its ability to stain biological material is a recognized secondary benefit. bvda.com Further research into specific methodologies for targeted detection of different biological fluids could expand its utility in this area.

Development of Novel Materials for this compound Interaction

The widespread use of this compound and other dyes has prompted research into effective methods for their removal from wastewater. This has led to the development of advanced materials with high adsorption capacities for this specific dye.

Nanocomposites and Modified Adsorbents

A significant area of research focuses on the creation of nanocomposites and modified adsorbents for the efficient removal of this compound from aqueous solutions. These materials offer high surface areas and specific functional groups that promote the adsorption of the dye.

For instance, a melamine-grafted chitosan-based magnetic nanocomposite (MA-CS@Fe3O4) has demonstrated successful adsorption of cationic dyes, including a basic red dye. nanochemres.org The adsorption process with this nanocomposite is rapid, reaching equilibrium in under 30 minutes. nanochemres.org Similarly, surface-functionalized magnetic nanocomposites, such as polycatechol modified Fe3O4 magnetic nanoparticles (Fe3O4/PCC MNPs), have shown strong and fast adsorption rates for cationic dyes. researchgate.net

Modified clays (B1170129), or organoclays, have also been investigated as cost-effective and efficient adsorbents. pjoes.com Natural clays are modified to enhance their affinity for organic pollutants like dyes. pjoes.com Bentonite (B74815), a type of clay, has been modified and used for the removal of basic red dyes from wastewater. mdpi.com

Table 2: Examples of Nanocomposites and Modified Adsorbents for Basic Red Dye Removal

Adsorbent MaterialTarget DyeKey Findings
Melamine-grafted chitosan-based magnetic nanocomposite (MA-CS@Fe3O4)Basic RedRapid adsorption, equilibrium under 30 minutes. nanochemres.org
Polycatechol modified Fe3O4 magnetic nanoparticles (Fe3O4/PCC MNPs)Cationic DyesStrong adsorption capacity and fast adsorption rates. researchgate.net
Modified BentoniteBasic Red DyesEffective removal from aqueous solutions. mdpi.com
Gelatin/Chitosan/Laponite NanocompositesAcid Red 150Enhanced adsorption rate with ultrasonic assistance.
ZnO/CuO NanocompositeCongo RedHigh removal capability. nih.gov

Metal-Organic Frameworks (MOFs) in Dye Removal

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have shown exceptional promise in the adsorption of dyes from wastewater. frontiersin.orgjchemrev.com Their high porosity, large surface areas, and tunable structures make them highly effective adsorbents. jchemrev.commdpi.com

Several studies have highlighted the efficiency of MOFs in removing various dyes, including those with structures similar to this compound. For example, a cobalt-based MOF has demonstrated selective adsorption of cationic dyes. frontiersin.orgnih.gov Another study reported that a single-walled metal-organic nanotube achieved very high adsorption capacities for carcinogenic dyes like basic red 9. frontiersin.orgnih.gov The mechanism of adsorption in MOFs often involves a combination of electrostatic interactions and size- and shape-exclusive effects. frontiersin.orgnih.gov Research into synthesizing MOFs with specific pore sizes and functional groups tailored for this compound could lead to even more efficient and selective removal systems. frontiersin.org

Computational Chemistry and Modeling in this compound Research

Computational chemistry and molecular modeling are becoming increasingly vital tools in understanding the behavior and interactions of molecules like this compound. These methods allow researchers to predict and analyze various properties and processes at the molecular level, guiding experimental work and accelerating the development of new applications.

In the context of dye removal, computational models can be used to simulate the adsorption process of this compound onto different adsorbent materials. mdpi.com By understanding the interactions between the dye molecule and the adsorbent surface, researchers can design more effective materials. mdpi.com For example, density functional theory (DFT) simulations can elucidate the electronic structures that determine catalytic and adsorption activities. mdpi.com

In forensic science, computational modeling could potentially be used to understand the binding mechanism of this compound to the cyanoacrylate polymer on a latent fingerprint. This could lead to the design of new dyes with even better fluorescence properties or stronger binding affinities.

Furthermore, computational methods are crucial in drug discovery and can be adapted to study the interactions of dyes with biological molecules. nih.gov While not directly related to the current applications of this compound, these approaches could be used to assess the potential for this dye or its derivatives to interact with biological systems, which is important for understanding its broader environmental and toxicological profile. The use of computational modeling to guide the interpretation of experimental data, such as in hydrogen-exchange mass spectrometry, is another area where these techniques can provide valuable insights into molecular structures and dynamics. acs.org

Molecular Docking Simulations for Dye-Biomolecule Interactions

Molecular docking is a computational technique that predicts how a small molecule, known as a ligand, binds to a larger molecule, such as a protein or DNA. nih.govnih.gov This method is crucial for understanding the potential biological interactions of compounds like this compound. By simulating these interactions, researchers can gain insight into the binding affinity, mode, and the primary forces driving the complex formation, which include hydrogen bonding, electrostatic interactions, and van der Waals forces. oup.com

Studies involving molecular docking have been used to investigate the interactions between various azo dyes and important biomolecules. mdpi.com For instance, research has focused on the binding of dyes to human serum albumin (HSA), the most abundant protein in blood plasma, which is a key transporter for numerous endogenous and exogenous substances. researchgate.netmdpi.com Such simulations can identify the specific binding sites on the protein, often within hydrophobic pockets, and elucidate the nature of the interactions, which helps in understanding the dye's distribution and potential toxicological profile in biological systems. researchgate.net

Furthermore, molecular docking is a valuable tool for assessing how dyes like this compound interact with deoxyribonucleic acid (DNA). mdpi.com These simulations can determine whether a molecule binds to DNA through intercalation (inserting between base pairs) or by fitting into its grooves. acs.org This information is fundamental for evaluating the genotoxic risk of a chemical, as strong interactions can disrupt DNA's structure and function. mdpi.com Computational studies have successfully characterized the binding modes and affinities of several genotoxic azo dyes with different DNA conformations. mdpi.com

Table 1: Key Aspects of Molecular Docking for this compound-Biomolecule Interactions

Biomolecule Target Information Gained from Docking Primary Interaction Forces Toxicological Significance
Human Serum Albumin (HSA)Binding affinity, specific binding sites (e.g., hydrophobic cavities), conformational changes. mdpi.comHydrophobic interactions, hydrogen bonds, electrostatic forces. oup.comUnderstanding the transport, distribution, and bioavailability of the dye in the body.
Deoxyribonucleic Acid (DNA)Preferred binding mode (intercalation vs. groove binding), binding energy, structural changes to DNA. mdpi.comacs.orgPi-stacking, hydrogen bonds, van der Waals forces. mdpi.comAssessing the potential for genotoxicity and mutagenicity.

Predictive Modeling of Environmental Fate and Degradation

Predictive modeling is essential for estimating the environmental behavior of chemicals like this compound, including their persistence, movement, and transformation in ecosystems. researchgate.net These models are particularly valuable for performing environmental risk assessments when extensive experimental data is unavailable. nih.gov

A primary tool in this field is the Quantitative Structure-Activity Relationship (QSAR) model. europa.eu QSAR models establish a mathematical correlation between the chemical structure of a compound and its properties, such as biodegradability or toxicity. researchgate.netspringernature.com For dyes, QSAR can predict key environmental endpoints, including the efficiency of their removal in wastewater treatment processes and their potential for ecotoxicity. springernature.comfrontiersin.org For example, models have been developed to predict color and Chemical Oxygen Demand (COD) removal for various dyes undergoing electrochemical oxidation, identifying key molecular descriptors like molecular weight and surface area that influence degradation. frontiersin.org

These predictive tools are integrated into platforms that can forecast the environmental fate of a vast number of chemicals. d-nb.info By inputting a chemical's structure, these models can estimate properties like biodegradability and potential for bioaccumulation. nih.goveuropa.eu This information is critical for regulatory agencies and manufacturers to anticipate the environmental impact of dyes like this compound and to develop strategies for managing their release. researchgate.netontosight.ai

Table 2: Predictive Models for Environmental Fate of this compound

Model Type Predicted Endpoint Key Input Parameters Application
QSAR (Quantitative Structure-Activity Relationship)Biodegradability, Ecotoxicity, Adsorption, Removal efficiency. springernature.comMolecular descriptors (e.g., molecular weight, logP, surface area). frontiersin.orgEnvironmental risk assessment, predicting dye behavior in treatment systems.
Environmental Fate Models (e.g., Mackay-type)Distribution in environmental compartments (air, water, soil), persistence. researchgate.netPhysicochemical properties (e.g., vapor pressure, water solubility). d-nb.infoUnderstanding the long-term environmental impact and movement of the dye.

Sustainable Chemical Practices and Green Chemistry Principles in this compound Lifecycle

Eco-Friendly Synthesis Pathways (Inferential, not directly found)

The traditional synthesis of azo dyes typically involves diazotization of a primary aromatic amine followed by a coupling reaction. iarc.frnih.govjchemrev.com These processes often rely on conditions and reagents that are inconsistent with green chemistry principles. However, inferring from general advancements in sustainable chemistry, several eco-friendly modifications could be applied to the synthesis of this compound.

Green synthesis approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.netbeilstein-journals.org Potential improvements include:

Solvent-Free or Safer Solvent Systems: One approach involves performing the reaction by grinding solid reactants at room temperature, which can eliminate the need for hazardous solvents. researchgate.net Using water-based systems or other environmentally benign solvents is another key strategy. 182.160.97

Alternative Catalysts: Replacing conventional acids with solid catalysts like p-toluenesulfonic acid or ferric hydrogen sulfate (B86663) can make the process cleaner and reduce corrosive waste streams. beilstein-journals.org

Energy-Efficient Methods: The use of microreactors can significantly shorten reaction times and improve conversion rates, leading to a more efficient and less energy-intensive process. beilstein-journals.org Alternative energy sources like microwave or ultrasound irradiation are also being explored for dye synthesis.

Bio-based Feedstocks: A long-term goal in green chemistry is to replace petrochemical-derived starting materials with those from renewable biomass, although this remains a significant research challenge. chemrxiv.org

Waste Minimization and Resource Recovery in Dyeing Processes

The application of dyes like this compound in the textile industry is a water-intensive process that generates large volumes of effluent containing unfixed dye, salts, and auxiliary chemicals. 182.160.97researchgate.net Inefficient dyeing can result in 10-50% of the dye being lost to the wastewater. researchgate.netripublication.com Minimizing this waste is crucial for environmental protection and economic efficiency.

Strategies for waste minimization and resource recovery include:

Process Optimization: Fine-tuning dyeing parameters such as temperature, pH, and processing time can significantly increase the dye fixation rate, thereby reducing the amount of dye discharged. researchgate.net

Wastewater Treatment and Reuse: Advanced treatment technologies can remove color and other pollutants, allowing the water to be recycled back into the dyeing process. researchgate.netmdpi.com Technologies like membrane filtration (e.g., nanofiltration, reverse osmosis) are effective at separating dyes from the effluent, which not only cleans the water but also allows for the recovery and potential reuse of the dye itself. nih.gov Activated carbon is also highly effective for decolorizing wastewaters containing basic dyes. epa.gov

Circular Economy Approaches for Textile Dyes

A circular economy model aims to move away from the linear "take-make-dispose" pattern by designing waste out of the system and keeping products and materials in use for as long as possible. europa.eumdpi.commdpi.com For textile dyes like this compound, this involves a systemic shift in how textiles are designed, produced, used, and managed at their end-of-life.

Key circular economy strategies for textiles include:

Design for Recycling: This involves creating textiles in a way that makes them easier to recycle. For dyes, this could mean developing dye-fiber systems where the dye can be easily cleaved and removed, facilitating the recovery of both the fiber and the colorant. researchgate.net The presence of various dyes and chemical additives is a major challenge in recycling post-consumer textiles. mdpi.com

Resource Recovery from Waste: Instead of landfilling or incinerating end-of-life textiles, circular approaches focus on recovering the materials. fulgar.com This includes developing technologies for the automated sorting of textile waste by composition and color, which is a critical step for effective recycling. reju.com Chemical recycling processes can break down textile polymers into their monomers for producing new fibers, and research is ongoing to recover dyes during this process. mdpi.com

Valorization of Waste Streams: The sludge from wastewater treatment plants, which is rich in dye, can be seen as a resource. Instead of being disposed of in landfills, it could be processed to recover valuable components or be repurposed, for example, as pigments in other industries.

Conclusion and Research Outlook

Summary of Key Academic Findings on Basic Red 14

This compound, also known by its Colour Index number 48016, is a synthetic cationic dye belonging to the methine class. worlddyevariety.com It presents as a dark red, water-soluble powder that produces an intense, fluorescent red color in aqueous solutions. worlddyevariety.comcarlroth.com Its solubility in water at 40°C is reported to be 40 g/L. worlddyevariety.com The molecular formula is most consistently cited as C₂₃H₂₆ClN₃, with a corresponding molecular weight of 379.93 g/mol . worlddyevariety.comcncolorchem.com The dye exhibits a maximum absorption wavelength (λmax) in the range of 510–520 nm and is stable within a pH range of 2 to 6. carlroth.comontosight.aicarlroth.com

The primary application of this compound is in the textile industry for dyeing acrylic fibers, modified polyester, and for direct printing on cellulose (B213188) acetate (B1210297) fibers. worlddyevariety.comcarlroth.com Its high color intensity and adhesive properties have also led to its use in forensic science for the enhancement and visualization of latent fingerprints and biological traces on non-porous, multi-colored surfaces. carlroth.comcarlroth.combvda.comsirchie.com Other reported uses include the dyeing of leather and paper products. ontosight.ai

Academic research has highlighted significant environmental and toxicological concerns associated with this compound. It is considered a potential environmental pollutant that can persist in soil and waterways. ontosight.ai Ecotoxicological studies have demonstrated its toxicity to aquatic organisms. For instance, research on the freshwater green algae Chlorella sp. determined a 96-hour median effective concentration (EC50) of 10.88 mg/L. nih.goviwaponline.com The dye is even more toxic to the water flea Moina macrocopa, with a 48-hour median lethal concentration (LC50) of 4.91 mg/L. nih.goviwaponline.com This higher toxicity in waterfleas is attributed to the dye's smaller molecular size, which may facilitate its passage into cells. nih.goviwaponline.com Furthermore, studies using zebrafish (Danio rerio) larvae have indicated that this compound can induce hepatotoxicity (liver damage). researchgate.netnih.gov

In response to its environmental impact, research into remediation techniques has been undertaken. Studies have shown that this compound can be removed from aqueous solutions using biosorbents such as tree ferns. medchemexpress.commedchemexpress.com Additionally, bioremediation approaches using specific bacterial strains and microbial consortia have shown potential for the decolorization and degradation of the dye from industrial effluents. mdpi.comijcmas.comenvirobiotechjournals.com

Table 1: Key Properties of this compound

Property Value / Description Reference(s)
IUPAC Name 3-[N-Methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile, chloride pharmaffiliates.com
C.I. Name This compound worlddyevariety.com
CAS Number 12217-48-0 worlddyevariety.com
Molecular Formula C₂₃H₂₆ClN₃ worlddyevariety.com
Molecular Weight 379.93 g/mol worlddyevariety.com
Appearance Dark red powder worlddyevariety.com
λmax 510 - 520 nm carlroth.comglentham.com
Primary Use Textile dye (acrylics), Forensic dye worlddyevariety.comcarlroth.comsirchie.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its widespread use, there are significant gaps in the scientific understanding of this compound. A recurring theme in the literature is that its chemical and toxicological properties have not been thoroughly investigated. cncolorchem.com

A primary knowledge gap is the incomplete toxicological profile . While acute toxicity data exists for some aquatic species and mutagenicity has been reported, comprehensive data on its long-term effects is scarce. cncolorchem.comnih.gov There is a lack of robust studies on its potential carcinogenicity, teratogenicity (developmental toxicity), and neurotoxicity. cncolorchem.com Notably, this compound is classified as a carcinogenic dye in some standards, yet this classification is based on insufficient and incomplete toxicological data, highlighting a critical need for definitive research. nih.gov

The environmental fate and degradation pathways of this compound are not fully understood. While it is recognized as a potential pollutant, detailed studies on its persistence, mobility, and transformation in various environmental compartments like soil and sediment are limited. ontosight.aicanada.ca The identity and toxicity of its degradation intermediates, which could be formed during industrial wastewater treatment or natural attenuation processes, remain largely unexplored. mdpi.com

There are also gaps in understanding the molecular mechanisms of toxicity . For example, while studies have observed hepatotoxicity in zebrafish, the precise biochemical pathways leading to this organ-specific damage are not well-elucidated. researchgate.netnih.gov Oxidative stress has been suggested as a potential mechanism, but the specific molecular targets and signaling cascades involved require further investigation. nih.gov

Finally, a lack of standardization in commercial dye formulations presents a challenge for research. In many industrial applications, the coloring power of a dye is prioritized over its precise chemical concentration, which can lead to variability between batches and suppliers. carlroth.com This inconsistency can complicate the comparison and reproducibility of scientific findings across different studies.

Recommendations for Future Interdisciplinary Research on this compound

Addressing the identified knowledge gaps requires a concerted and interdisciplinary research effort. The following avenues are recommended for future investigation:

Comprehensive Toxicological and Mechanistic Profiling: An urgent need exists for in-depth toxicological assessments that go beyond acute ecotoxicity. This necessitates collaboration between toxicologists, chemists, and molecular biologists. Future research should include:

Standardized chronic toxicity, carcinogenicity, and reproductive toxicity studies using established animal models. cncolorchem.comeuropa.eu

In vitro and in silico (computational) studies to probe the mechanisms of toxicity. mdpi.com Molecular docking could predict interactions with biological targets like DNA and key enzymes, helping to explain observed effects like hepatotoxicity and mutagenicity. nih.govmdpi.com

Environmental Chemistry and Advanced Bioremediation: The environmental lifecycle of this compound warrants a thorough investigation by environmental scientists, microbiologists, and analytical chemists.

Studies should focus on its persistence, mobility, and transformation in complex environmental matrices, including soil and sediment. ontosight.aicanada.ca This includes identifying and characterizing its biotic and abiotic degradation products and assessing their respective toxicities.

Research into advanced bioremediation techniques should be expanded. mdpi.com This could involve screening for novel microorganisms or engineering microbial consortia with enhanced degradation capabilities, and investigating enzymatic treatments for industrial effluents. ijcmas.comenvirobiotechjournals.comjabonline.in

Materials Science and Forensic Application Enhancement: Collaboration between materials scientists and forensic scientists could lead to improved applications of this compound.

Research could focus on developing novel formulations, such as incorporating the dye into nanostructures, to enhance its fluorescent properties and improve the sensitivity of latent fingerprint detection. carlroth.com

Integrated Research for Sustainable Chemistry and Policy: A holistic approach is needed to mitigate the risks associated with this compound. This requires an interdisciplinary dialogue between academic researchers, the textile industry, and regulatory bodies. magnanimitas.cznsf.gov

Research efforts should be directed towards the design and synthesis of safer, alternative red dyes with comparable performance but reduced toxicity and environmental persistence.

Collaborative projects can help translate scientific findings into practical, effective wastewater treatment solutions and inform the development of evidence-based environmental and safety regulations. nsf.govmagnanimitas.cz

By pursuing these interdisciplinary research avenues, the scientific community can build a comprehensive understanding of this compound, enabling better risk management and paving the way for more sustainable practices in the industries where it is used.

Q & A

Basic: What spectroscopic methods are recommended for characterizing Basic Red 14, and how should experimental parameters be optimized?

Answer:
this compound can be characterized using UV-Vis spectroscopy (to determine λmax and molar absorptivity), HPLC (for purity assessment and retention time analysis), and NMR (to confirm molecular structure via proton/carbon environments). Experimental optimization includes:

  • UV-Vis : Calibrate using standard solutions across pH 3–10 to account for solvatochromic effects .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate; validate retention time reproducibility across three independent runs .
  • NMR : Dissolve samples in deuterated DMSO for enhanced solubility and resolution; reference TMS for chemical shift calibration .

Basic: How can researchers determine the purity of this compound, and what statistical thresholds ensure reliability?

Answer:
Purity assessment requires a combination of:

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/methanol (9:1) as the solvent system; spots should exhibit Rf ≥ 0.8 with no secondary bands .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.3% deviation .
  • HPLC-PDA : Purity ≥ 98% (area under the curve) with a signal-to-noise ratio > 100:1 for the principal peak .

Advanced: How should stability studies for this compound under varying pH and temperature conditions be designed to ensure robust data?

Answer:

  • Experimental Design : Use a factorial design (pH 2–12, 25–80°C) with triplicate samples incubated for 0–72 hours. Monitor degradation via UV-Vis at 24-hour intervals .
  • Statistical Analysis : Apply first-order kinetic models to degradation rates; validate using ANOVA to identify significant (p < 0.05) pH/temperature interactions .
  • Control Variables : Maintain ionic strength constant using 0.1 M phosphate buffers; exclude light exposure to prevent photodegradation .

Advanced: What methodologies are suitable for studying this compound’s interactions with biological systems (e.g., proteins, cell membranes)?

Answer:

  • In Vitro Binding Assays : Use fluorescence quenching with bovine serum albumin (BSA) to calculate binding constants (Ka) via Stern-Volmer plots .
  • Cytotoxicity Testing : Employ MTT assays on HEK-293 cells; normalize IC50 values to solvent controls and validate with propidium iodide staining for apoptosis .
  • Membrane Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) at pH 7.4; compare permeability coefficients (Papp) to reference compounds .

Advanced: How can contradictory data in this compound research (e.g., conflicting degradation rates) be systematically resolved?

Answer:

  • Triangulation : Cross-validate results using multiple analytical techniques (e.g., HPLC, mass spectrometry) .
  • Methodological Audit : Replicate experiments under identical conditions; check for instrumental drift or calibration errors .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent purity, light exposure) using PRISMA guidelines .

Basic: What frameworks ensure rigorous formulation of research questions for this compound studies?

Answer:

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does this compound exhibit pH-dependent photostability in aqueous matrices?” .
  • PICO Framework : Define Population (e.g., dye solutions), Intervention (pH variation), Comparison (neutral vs. acidic conditions), and Outcome (degradation half-life) .

Advanced: What strategies mitigate reproducibility challenges in synthesizing or analyzing this compound?

Answer:

  • Protocol Standardization : Document reagent grades (e.g., ≥99% purity), stirring rates, and drying times in supplementary materials .
  • Blind Testing : Have independent labs replicate synthesis using identical protocols; compare yields and spectral data .
  • Open Data : Share raw chromatograms and NMR spectra in public repositories (e.g., Zenodo) with DOI linking .

Advanced: How can researchers elucidate degradation pathways of this compound in environmental matrices?

Answer:

  • LC-MS/MS : Identify degradation products via fragmentation patterns; use isotope labeling to trace reaction intermediates .
  • Kinetic Isotope Effects (KIE) : Compare degradation rates of deuterated vs. non-deuterated analogs to infer hydrolysis/oxidation mechanisms .
  • Computational Modeling : Simulate degradation pathways using DFT (Density Functional Theory) to predict bond cleavage sites .

Advanced: What methods quantify this compound’s bioaccumulation potential in aquatic ecosystems?

Answer:

  • Octanol-Water Partition Coefficients (Log P) : Measure using shake-flask method; correlate with bioaccumulation factors (BCF) in zebrafish models .
  • QSAR Modeling : Train models on structural descriptors (e.g., molar volume, polar surface area) to predict toxicity thresholds .
  • Microcosm Studies : Monitor dye concentrations in sediment/water systems over 30 days; use SPE-LC for trace-level detection .

Advanced: How can synergistic/antagonistic effects between this compound and co-pollutants be rigorously evaluated?

Answer:

  • Factorial Experimental Design : Test binary mixtures (e.g., this compound + heavy metals) at varying concentrations; use response surface methodology (RSM) to model interactions .
  • Isobolographic Analysis : Calculate combination indices (CI) to classify effects as synergistic (CI < 1) or antagonistic (CI > 1) .
  • Omics Approaches : Apply transcriptomics to identify gene expression changes in Daphnia magna exposed to mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Basic Red 14
Reactant of Route 2
Reactant of Route 2
Basic Red 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.